Product packaging for Lorpucitinib(Cat. No.:CAS No. 2230282-02-5)

Lorpucitinib

Cat. No.: B608638
CAS No.: 2230282-02-5
M. Wt: 408.5 g/mol
InChI Key: NJKMSBSVJSQUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lorpucitinib is an orally bioavailable pan-inhibitor of the Janus associated-kinases (JAKs), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, this compound works in the gastrointestinal (GI) tract where it targets, binds to and inhibits the activity of the JAKs, thereby disrupting JAK-signal transducer and activator of transcription (STAT) signaling pathways and the phosphorylation of STAT proteins. This may inhibit the release of pro-inflammatory cytokines and chemokines, reducing inflammatory responses and preventing inflammation-induced damage. The Janus kinase family of non-receptor tyrosine kinases, which includes tyrosine-protein kinase JAK1 (Janus kinase 1;  JAK1), tyrosine-protein kinase JAK2 (Janus kinase 2;  JAK2), tyrosine-protein kinase JAK3 (Janus kinase 3;  JAK3) and non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2), plays a key role in cytokine signaling and inflammaton.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O2 B608638 Lorpucitinib CAS No. 2230282-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMSBSVJSQUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230282-02-5
Record name Lorpucitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORPUCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lorpucitinib: A Technical Overview of its Enteric-Selective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally administered, small molecule, pan-Janus kinase (JAK) inhibitor engineered for enteric (gut)-selective activity.[1] By potently inhibiting the JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling, this compound offers a targeted therapeutic approach for gastrointestinal inflammatory diseases.[2][3] Its physicochemical properties are designed to limit systemic absorption, thereby concentrating its pharmacological effect within the gastrointestinal tract and potentially reducing systemic side effects associated with broader JAK inhibition.[4] This document provides a comprehensive technical guide on the core enteric-selective properties of this compound, summarizing key clinical data, outlining relevant experimental methodologies, and visualizing its mechanism of action and study designs.

Introduction to this compound and its Enteric-Selective Design

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are central to immune responses and inflammation.[5][6] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for these mediators.[6] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD).[1][7]

This compound is a pan-JAK inhibitor, meaning it is capable of inhibiting multiple members of the JAK family.[2] What distinguishes this compound from other systemic JAK inhibitors is its design for enteric selectivity.[1] This is achieved through specific physicochemical properties that promote high concentrations in the gut while limiting systemic exposure.[4] This targeted approach aims to provide therapeutic benefit directly at the site of intestinal inflammation, a key feature for treating diseases like ulcerative colitis and Crohn's disease, with a potentially improved safety profile compared to systemically acting JAK inhibitors.[1]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor.[6] This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[6][8] Once recruited, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, modulating the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[6][8]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity.[9] This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling cascade initiated by pro-inflammatory cytokines.[9] A key pharmacodynamic marker of this activity in the gut is the reduction of phosphorylated STAT3 (pSTAT3) levels in colon tissue.[1][10]

Caption: this compound inhibits the JAK/STAT signaling pathway. (Max Width: 760px)

Quantitative Data from Clinical Trials

Clinical studies in healthy participants and patients with familial adenomatous polyposis (FAP) have provided quantitative evidence of this compound's enteric-selective properties and pharmacodynamic effects.

Table 1: Pharmacokinetic Concentrations of this compound (Phase I Study in Healthy Participants)[1]
Dosage RegimenMean this compound Concentration in Plasma (ng/mL)Mean this compound Concentration in Gut Mucosal Biopsies (ng/g)Gut Tissue to Plasma Concentration Ratio
30 mg dailyData not specifiedData not specified392- to 1928-fold higher in gut
30 mg q12hData not specifiedData not specified392- to 1928-fold higher in gut
75 mg q12hData not specifiedData not specified392- to 1928-fold higher in gut

Note: The study reported that at all doses, this compound concentrations were significantly higher (392- to 1928-fold) in the gut mucosal biopsies vs. the corresponding plasma samples.[1]

Table 2: Pharmacokinetic Concentrations of this compound (Phase Ib Study in FAP Patients)[3][10]
Tissue SiteMean Concentration Fold-Increase vs. Max Plasma Concentration (at Week 8)
Sigmoid Colon112-fold
Rectum473-fold
Polyp108-fold
Table 3: Pharmacodynamic Effect of this compound (Phase Ib Study in FAP Patients)[3][10]
BiomarkerTimepointMedian Reduction from Baseline
Normalized pSTAT-3 in Mucosal BiopsiesWeek 837%

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the evaluation of this compound's enteric-selective properties. These are representative protocols based on standard practices in the field.

Quantification of this compound in Plasma and Tissue Biopsies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the sensitive and specific quantification of small molecule drugs like this compound in biological matrices.

Objective: To determine the concentration of this compound in plasma and homogenized gut tissue biopsies.

Methodology:

  • Sample Preparation:

    • Plasma: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, which may contain a stable isotope-labeled internal standard (SIL-IS) of this compound to correct for matrix effects and procedural variability.[11] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

    • Tissue Biopsies: Gut mucosal biopsies are first weighed and then homogenized in a suitable buffer to create a uniform lysate. The homogenate is then subjected to protein precipitation or solid-phase extraction (SPE) to isolate the drug from the complex tissue matrix. A SIL-IS is added at the beginning of this process.

  • Chromatographic Separation:

    • The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12] This separates this compound and its SIL-IS from other endogenous components.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both this compound and its SIL-IS are monitored to ensure specificity and accurate quantification.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of this compound into blank plasma or tissue homogenate.

    • The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

Measurement of Phosphorylated STAT3 (pSTAT3) in Gut Biopsies

The inhibition of JAK signaling by this compound is confirmed by measuring the reduction in the levels of phosphorylated STAT3 (pSTAT3) in gut tissue. Immunohistochemistry (IHC) is a common method for this assessment.

Objective: To visualize and quantify the levels of pSTAT3 (specifically pTyr705) in formalin-fixed, paraffin-embedded (FFPE) gut mucosal biopsy sections.

Methodology:

  • Tissue Processing and Sectioning: Gut biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin wax. Thin sections (e.g., 4-5 µm) are cut and mounted on charged glass slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[8]

  • Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval (HIER) by immersing them in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.[13]

  • Peroxidase and Protein Blocking: Endogenous peroxidase activity is quenched by incubating the sections in a hydrogen peroxide solution.[8] Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., normal goat serum).[13]

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (pSTAT3 Tyr705) at a predetermined optimal dilution, typically overnight at 4°C.[8]

  • Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied.[8] The signal is visualized by adding a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[8]

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and coverslipped.

  • Analysis: The slides are examined under a microscope. The intensity and localization of the pSTAT3 staining are assessed, often using a semi-quantitative scoring system or digital image analysis to compare treated versus untreated samples.

Preclinical Evaluation in a DSS-Induced Colitis Mouse Model

To evaluate the efficacy of an enteric-selective JAK inhibitor like this compound in a preclinical setting, the dextran sulfate sodium (DSS)-induced colitis model is widely used as it mimics several features of human ulcerative colitis.

Objective: To assess the therapeutic efficacy of this compound in reducing intestinal inflammation in a mouse model of acute colitis.

Methodology:

  • Induction of Colitis:

    • C57BL/6 or BALB/c mice are typically used.

    • Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[1][14] The concentration and duration can be optimized based on the mouse strain and desired severity of colitis.

  • Treatment Protocol:

    • Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • This compound, formulated in an appropriate vehicle, is administered orally (e.g., by gavage) once or twice daily, starting either prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).

  • Monitoring and Assessment:

    • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[3]

    • At the end of the study (e.g., day 7 or 8), mice are euthanized.

  • Endpoint Analysis:

    • Macroscopic Evaluation: The colon is excised, and its length is measured (colon shortening is a sign of inflammation). Macroscopic damage is scored.

    • Histological Analysis: A section of the colon is fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, crypt damage, and cellular infiltration.

    • Biomarker Analysis: Colon tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR, and to assess pSTAT3 levels by IHC or Western blot to confirm target engagement.

Mandatory Visualizations

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_part1 Part 1: Multi-Dose Study (n=24) cluster_part2 Part 2: Food-Effect Study (n=12) P1_Rand Randomization P1_Arm1 This compound 30 mg daily (5 days) P1_Rand->P1_Arm1 P1_Arm2 This compound 30 mg q12h (5 days) P1_Rand->P1_Arm2 P1_Arm3 This compound 75 mg q12h (5 days) P1_Rand->P1_Arm3 P1_Arm4 Tofacitinib 5 mg q12h (5 days) P1_Rand->P1_Arm4 P1_Assess Assess PK, PD (pSTAT3), & Safety P1_Arm1->P1_Assess P1_Arm2->P1_Assess P1_Arm3->P1_Assess P1_Arm4->P1_Assess P2_Dose Single 75 mg Dose of this compound P2_Cond1 Fasting Condition P2_Dose->P2_Cond1 P2_Cond2 Fed Condition P2_Dose->P2_Cond2 P2_Assess Assess Plasma PK P2_Cond1->P2_Assess P2_Cond2->P2_Assess

Caption: Workflow of the this compound Phase I study design. (Max Width: 760px)
Preclinical Experimental Workflow

Preclinical_Workflow Start Acclimatize Mice Induction Induce Colitis: DSS in Drinking Water (Day 0-7) Start->Induction Randomization Randomize into Treatment Groups Induction->Randomization Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Induction->Monitoring Treatment Daily Oral Dosing: - Vehicle - this compound Randomization->Treatment Treatment->Monitoring Endpoint Euthanasia & Tissue Collection (Day 8) Monitoring->Endpoint Analysis Endpoint Analysis: - Colon Length - Histology (H&E) - Biomarkers (pSTAT3, Cytokines) Endpoint->Analysis

Caption: Conceptual workflow for a DSS-induced colitis study. (Max Width: 760px)

Conclusion

This compound represents a promising therapeutic agent specifically designed for the treatment of gastrointestinal inflammatory diseases. Its pan-JAK inhibitory mechanism is coupled with favorable enteric-selective properties, which have been demonstrated through significantly higher concentrations in gut tissue compared to plasma.[1][10] This localized activity is further supported by pharmacodynamic data showing target engagement via the reduction of pSTAT3 in the colon.[3][10] The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this compound and other gut-selective compounds. The data accumulated to date suggest that this compound's targeted approach may offer an effective and potentially safer treatment option for patients with JAK/STAT-driven gastrointestinal diseases.[1]

References

Lorpucitinib's In Vitro Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally available, gut-selective, pan-Janus kinase (JAK) inhibitor. By inhibiting the four members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [Tyk2]), this compound modulates the signaling of a wide array of cytokines, growth factors, and hormones integral to immune response and inflammation. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cytokine production, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[1] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[1] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of target gene transcription, including genes for various pro- and anti-inflammatory cytokines.[1]

This compound is a pan-JAK inhibitor, meaning it can inhibit all four JAK isoforms.[2] Its gut-selective properties are designed to provide therapeutic effects in gastrointestinal inflammatory diseases while minimizing systemic exposure.[2] Understanding its in vitro effects on cytokine production is crucial for elucidating its therapeutic potential and mechanism of action.

Quantitative Data on this compound's In Vitro Activity

This compound has demonstrated potent inhibition of the JAK family of kinases in enzymatic assays. Its selectivity profile indicates a pan-JAK inhibitor with a preference for JAK1.

Target IC50 (nM)
JAK10.37
JAK28.6
JAK392
Tyk27.4

Data sourced from Probechem Biochemicals.

In cellular assays, this compound's potency has been compared to that of tofacitinib, another pan-JAK inhibitor.

Assay Stimulant Phosphorylated Target This compound IC50 (nM) Tofacitinib IC50 (nM)
Cellular Assay 1IFNαSTAT45431
Cellular Assay 2IL-12STAT4257440
Cellular Assay 3GM-CSFpSTAT530351
Cellular Assay 4IL-2pSTAT56112

Data sourced from Probechem Biochemicals.

These data indicate that this compound's effect on downstream signaling is dependent on the specific cytokine pathway. While direct in vitro data on the inhibition of a broad panel of cytokines by this compound is not extensively published, its pan-JAK inhibitory profile suggests it will suppress the production of cytokines dependent on these pathways. For illustrative purposes, the following table shows the effect of tofacitinib, a clinically approved pan-JAK inhibitor, on the production of key cytokines from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Cytokine Tofacitinib Concentration (nM) % Inhibition of Production
TNF-α100~50%
IL-6100~70%
IL-1β100~40%
IL-10100~30%

This data is representative of a pan-JAK inhibitor and is intended for illustrative purposes. Specific inhibition percentages for this compound may vary.

Signaling Pathways Modulated by this compound

This compound's inhibition of JAK1, JAK2, JAK3, and Tyk2 interrupts the signaling of a wide range of cytokines. The following diagram illustrates the canonical JAK-STAT pathway that is targeted by this compound.

JAK_STAT_Pathway Figure 1: this compound's Mechanism of Action in the JAK-STAT Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAKs (JAK1, JAK2, JAK3, Tyk2) Receptor->JAKs Activates pJAKs Phosphorylated JAKs JAKs->pJAKs Autophosphorylation This compound This compound This compound->JAKs Inhibits STAT STAT pJAKs->STAT Phosphorylates pSTAT Phosphorylated STAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Cytokine Production) Nucleus->GeneTranscription Initiates

Caption: this compound inhibits JAKs, preventing STAT phosphorylation and cytokine gene transcription.

The specific cytokines affected by this compound are determined by which JAKs are involved in their signaling pathways.

Caption: this compound's pan-JAK inhibition affects a broad range of cytokine signaling pathways.

Experimental Protocols

In Vitro Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the phosphorylation of specific STAT proteins within cells following cytokine stimulation, providing a direct measure of JAK inhibitor activity.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines.

  • This compound

  • Cytokine stimulant (e.g., IL-6, IFN-γ)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 100% methanol)

  • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phospho-STAT (e.g., anti-pSTAT3 Alexa Fluor 488).

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and culture PBMCs or the chosen cell line. For primary cells, it may be necessary to stimulate them for a few days (e.g., with anti-CD3/CD28 for T cells) and then starve them of cytokines for a period before the assay.[3]

  • This compound Incubation: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the specific cytokine stimulant to the cell cultures and incubate for a short period (typically 15-30 minutes) at 37°C.[4]

  • Fixation: Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.[4]

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice for at least 30 minutes.[4][5]

  • Staining: Wash the cells with PBS containing a staining buffer (e.g., with fetal bovine serum). Add the fluorochrome-conjugated antibodies against the cell surface marker and the intracellular pSTAT protein. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in PBS. Acquire data on a flow cytometer, gating on the cell population of interest based on the surface marker.

  • Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the presence of different concentrations of this compound compared to the vehicle control to determine the IC50.

pSTAT_Workflow Figure 3: Experimental Workflow for In Vitro pSTAT Assay CellPrep Cell Preparation (e.g., PBMCs) LorpucitinibInc This compound Incubation CellPrep->LorpucitinibInc CytokineStim Cytokine Stimulation LorpucitinibInc->CytokineStim FixPerm Fixation and Permeabilization CytokineStim->FixPerm Staining Antibody Staining (Surface Marker & pSTAT) FixPerm->Staining FlowCytometry Flow Cytometry Data Acquisition Staining->FlowCytometry DataAnalysis Data Analysis (IC50 Calculation) FlowCytometry->DataAnalysis

Caption: A standard workflow for assessing JAK inhibitor activity on STAT phosphorylation.

In Vitro Cytokine Production ELISA

This assay quantifies the amount of a specific cytokine secreted into the cell culture supernatant, providing a measure of the downstream effects of a JAK inhibitor.

Materials:

  • PBMCs or other cytokine-producing cells.

  • This compound

  • Stimulant (e.g., Lipopolysaccharide [LPS] or anti-CD3/CD28)

  • Cell culture medium

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Plate the cells and incubate with varying concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., LPS) to the wells and incubate for a longer period, typically 24-48 hours, to allow for cytokine production and secretion.

  • Sample Collection: Centrifuge the plate and carefully collect the culture supernatant, which contains the secreted cytokines.

  • ELISA Protocol (Sandwich ELISA): a. Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[6] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours. c. Sample Incubation: Add the collected supernatants and the serially diluted recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes. f. Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark. g. Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Generate a standard curve from the recombinant cytokine data. Use this curve to calculate the concentration of the cytokine in each sample. Determine the inhibitory effect of this compound at different concentrations.

Conclusion

This compound is a potent pan-JAK inhibitor that effectively blocks the phosphorylation of STAT proteins downstream of a wide range of cytokine receptors in vitro. Its inhibitory profile suggests that it will significantly reduce the production of key pro-inflammatory cytokines that are dependent on the JAK-STAT signaling pathway. The provided experimental protocols offer robust methods for quantifying the in vitro activity of this compound and other JAK inhibitors, which is essential for preclinical drug development and for understanding their therapeutic mechanisms. Further studies detailing the in vitro cytokine inhibition profile of this compound will provide a more complete picture of its immunomodulatory effects.

References

Lorpucitinib: A Deep Dive into the Structural Activity Relationship of a Gut-Selective Pan-JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpucitinib (JNJ-64251330) is an orally administered, small-molecule, pan-Janus kinase (JAK) inhibitor that has garnered significant interest for its unique enteric-selective properties.[1][2][3][4][5] By primarily targeting the gastrointestinal tract, this compound aims to provide therapeutic benefit in inflammatory bowel disease and other gut-related inflammatory conditions while minimizing systemic side effects associated with broader JAK inhibition.[1][5] This in-depth technical guide explores the structural activity relationship (SAR) of this compound, delving into the chemical features that govern its potent and selective inhibition of the JAK family of enzymes.

Core Structure and Mechanism of Action

This compound is built upon a core scaffold of imidazo[4,5-d]pyrrolo[2,3-b]pyridine. This heterocyclic system serves as a crucial pharmacophore for engaging with the ATP-binding site of the JAK kinases. By occupying this site, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the downstream signaling cascades that drive inflammation.[5][6]

Quantitative Analysis of this compound's Kinase Inhibition

This compound exhibits potent inhibitory activity against multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) for this compound against the four JAK isoforms are summarized in the table below.

Kinase TargetIC50 (nM)
JAK10.37
JAK28.6
JAK392
Tyk27.4
(Data sourced from Probechem Biochemicals)[7]

This profile demonstrates that this compound is a pan-JAK inhibitor with the highest potency against JAK1.

Structural Activity Relationship (SAR) of the Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Scaffold

While a comprehensive SAR study detailing a wide range of this compound analogs is not publicly available, valuable insights can be gleaned from research on related compounds sharing the same imidazo[4,5-d]pyrrolo[2,3-b]pyridine core. Studies on this scaffold have revealed key structural features that influence potency and selectivity against JAK kinases.

Key SAR Insights:
  • The Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core: This planar heterocyclic system is essential for establishing key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.

  • Substitutions at the Imidazole Nitrogen: Modifications at this position can significantly impact cell permeability and pharmacokinetic properties. The presence of a cyanomethylcyclohexyl group in this compound is likely a key contributor to its enteric-restricted profile.

  • Substitutions at the Pyrrole Nitrogen: Alterations at this position can influence selectivity among the JAK family members.

  • Substitutions on the Pyridine Ring: Modifications to this part of the scaffold can be tailored to enhance interactions with the solvent-exposed region of the ATP-binding site, potentially improving both potency and selectivity.

The following table summarizes the general SAR trends observed for the imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold, which provides a framework for understanding the design of this compound.

Position of ModificationStructural ChangeImpact on Activity
Imidazole Nitrogen (N1)Introduction of bulky, lipophilic groupsCan modulate cell permeability and pharmacokinetic properties. The specific substituent in this compound likely drives its gut selectivity.
Imidazole C2 PositionAddition of small, polar groupsCan form additional hydrogen bonds with the kinase, potentially increasing potency.
Pyrrole Nitrogen (N6)Introduction of various alkyl or aryl groupsCan influence selectivity between different JAK isoforms.
Pyridine RingSubstitution with electron-donating or withdrawing groupsCan fine-tune the electronic properties of the core scaffold, affecting binding affinity.

Experimental Protocols

General Procedure for a Representative JAK Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against a specific JAK kinase. This protocol is based on commonly used methods in the field.

1. Reagents and Materials:

  • Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme
  • ATP (Adenosine triphosphate)
  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Test compound (this compound or analog) dissolved in DMSO
  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
  • 384-well white plates
  • Plate reader capable of luminescence detection

2. Assay Procedure:

  • Prepare a serial dilution of the test compound in DMSO.
  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the 384-well plate.
  • Prepare a kinase/substrate solution by diluting the JAK enzyme and peptide substrate in the assay buffer.
  • Add the kinase/substrate solution to each well of the plate.
  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
  • Prepare an ATP solution in assay buffer.
  • Initiate the kinase reaction by adding the ATP solution to each well.
  • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
  • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step addition of reagents as per the manufacturer's instructions, followed by a final incubation period.
  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep 1. Compound Dilution (this compound analogs) Dispense_Compound 4. Dispense Compound to Plate Compound_Prep->Dispense_Compound Enzyme_Prep 2. Kinase/Substrate Solution Preparation Add_Kinase 5. Add Kinase/Substrate Solution Enzyme_Prep->Add_Kinase ATP_Prep 3. ATP Solution Preparation Add_ATP 7. Initiate Reaction with ATP ATP_Prep->Add_ATP Dispense_Compound->Add_Kinase Incubate1 6. Pre-incubation Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 8. Kinase Reaction Add_ATP->Incubate2 Stop_Reaction 9. Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Read_Plate 10. Read Luminescence Stop_Reaction->Read_Plate Data_Analysis 11. Calculate IC50 Read_Plate->Data_Analysis

Caption: A typical experimental workflow for determining the IC50 of a JAK inhibitor.

Logical Relationship of SAR

SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties Core Imidazo[4,5-d]pyrrolo [2,3-b]pyridine Core Mod1 Imidazole N1 Substitution Core->Mod1 Mod2 Imidazole C2 Substitution Core->Mod2 Mod3 Pyrrole N6 Substitution Core->Mod3 Mod4 Pyridine Ring Substitution Core->Mod4 PK Pharmacokinetics (e.g., Gut Selectivity) Mod1->PK Potency Potency (IC50) Mod2->Potency Selectivity JAK Isoform Selectivity Mod3->Selectivity Mod4->Potency Mod4->Selectivity

References

Lorpucitinib: A Preclinical Pharmacology Profile of an Enteric-Selective Pan-JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally bioavailable, small-molecule, potent pan-Janus kinase (JAK) inhibitor developed for localized treatment of gastrointestinal inflammatory diseases.[1][2][3] Its preclinical profile is distinguished by a unique "enteric-selective" property, achieving high concentrations in gut tissue with limited systemic exposure.[1][3][4] This design aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects commonly associated with JAK inhibition. This document provides a comprehensive summary of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro activity, and in vivo characteristics, supported by detailed experimental methodologies and pathway visualizations.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in inflammation and immunity.[5][6] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[3][5] Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK enzymes, thereby blocking this signaling cascade.[3][5] It is classified as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[1][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (Active Dimer) STAT_inactive->STAT_active 4. Dimerization Gene Gene Transcription STAT_active->Gene 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and this compound's mechanism of inhibition.

In Vitro Pharmacology

Kinase Inhibition Profile

This compound demonstrates potent inhibitory activity across the JAK family, with the highest potency observed for JAK1. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
JAK10.37
JAK28.6
JAK392
Tyk27.4
Table 1: this compound in vitro kinase inhibitory potency.[1]
Cellular Functional Activity

The inhibitory activity of this compound was assessed in cellular assays by measuring the phosphorylation of STAT proteins following cytokine stimulation. The compound showed comparable potency to Tofacitinib in IFNα- and IL-12-stimulated assays but was less potent in assays stimulated by GM-CSF and IL-2.[1]

Assay ConditionTarget PathwayThis compound IC50 (nM)Tofacitinib IC50 (nM)Potency Fold Difference
IFNα-stimulated pSTAT4JAK1/Tyk25431~1.7x less potent
IL-12-stimulated pSTAT4JAK2/Tyk2257440~1.7x more potent
GM-CSF-stimulated pSTAT5JAK230351~5.9x less potent
IL-2-stimulated pSTAT5JAK1/JAK36112~5.1x less potent
Table 2: this compound potency in cytokine-stimulated peripheral blood mononuclear cell (PBMC) assays.[1]
Experimental Protocols

This protocol describes a typical method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagents & Materials: Purified recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP; kinase assay buffer; this compound stock solution; 96-well plates; plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the specific JAK enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for each enzyme).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or fluorescence polarization.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol outlines a general workflow for measuring the inhibition of cytokine-induced STAT phosphorylation in cells.

pSTAT_Workflow A 1. Cell Culture (e.g., PBMCs or cell lines) B 2. Plating & Adherence Seed cells in 96-well plates A->B C 3. Compound Treatment Incubate with serial dilutions of this compound B->C D 4. Cytokine Stimulation Add specific cytokine (e.g., IFNα, IL-2) C->D E 5. Cell Lysis Lyse cells to release intracellular proteins D->E F 6. pSTAT Quantification Measure pSTAT levels (ELISA, Western Blot, Flow Cytometry) E->F G 7. Data Analysis Calculate IC50 from dose-response curve F->G

Caption: A representative experimental workflow for a cellular pSTAT assay.

  • Reagents & Materials: Human PBMCs or a relevant cell line; cell culture medium; this compound; stimulating cytokines (e.g., IFNα, IL-12); lysis buffer; antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3) and total STAT; detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA).

  • Procedure:

    • Seed cells into a 96-well plate and allow them to rest.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Add the specific cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

    • Remove the medium and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.

    • Quantify the amount of the target pSTAT protein in the cell lysates using an immunoassay like ELISA or Western Blot.

    • Normalize the pSTAT signal to the total amount of STAT protein or a housekeeping protein (e.g., GAPDH).

    • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the cytokine-stimulated control and determine the IC50 value by non-linear regression.

In Vivo Pharmacology & Pharmacokinetics

The defining in vivo characteristic of this compound is its high enteric selectivity.[4] Studies in healthy human volunteers and patients with familial adenomatous polyposis (FAP) have confirmed that this compound achieves significantly higher concentrations in the gut mucosa compared to systemic plasma.[4][7][8] This targeted distribution is due to its specific physicochemical and permeability properties.[3]

Enteric-Selective Distribution

Pharmacokinetic data from clinical studies demonstrate the preferential partitioning of this compound to the gastrointestinal tract.

Tissue LocationFold-Higher Concentration vs. Plasma (Healthy Volunteers)Fold-Higher Concentration vs. Plasma (FAP Patients)
Gut Mucosal Biopsies392- to 1928-fold-
Sigmoid Colon-112-fold
Rectum-473-fold
Polyp Tissue-108-fold
Table 3: this compound tissue-to-plasma concentration ratios demonstrating enteric selectivity.[4][7]
In Vivo Pharmacodynamic Activity

Target engagement in the gut tissue was confirmed by measuring the reduction of phosphorylated STAT3 (pSTAT3), a key downstream biomarker of JAK signaling. A median 37% reduction in normalized pSTAT3 levels was observed in mucosal biopsies from patients treated with this compound.[7][8] This demonstrates that the high local concentrations of the drug translate to effective inhibition of the JAK-STAT pathway at the intended site of action.

Preclinical Evaluation Logic

The preclinical development of a compound like this compound follows a logical progression from initial biochemical characterization to complex in vivo efficacy models.

Preclinical_Logic cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assays (Potency & Selectivity - IC50) B Cellular Assays (Functional Activity - pSTAT) A->B D Pharmacokinetics (PK) (Plasma vs. Tissue Conc.) B->D Translation to In Vivo C Permeability Assays (e.g., Caco-2) E Pharmacodynamics (PD) (Target Engagement - pSTAT reduction) D->E F Efficacy Models (e.g., DSS/TNBS Colitis Models) E->F

Caption: Logical progression of preclinical evaluation for this compound.

Representative In Vivo Experimental Protocols

While specific preclinical animal model data for this compound is not publicly available, a typical model to test a gut-restricted compound would be a chemically induced colitis model in mice (e.g., C57BL/6 or BALB/c strains).[9]

  • Model Induction:

    • DSS Model: Administer dextran sodium sulfate (DSS) in the drinking water for 5-7 days to induce acute colitis, characterized by epithelial damage.

    • TNBS Model: Administer a rectal enema of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol to induce a Th1-mediated transmural inflammation.

  • Treatment: Administer this compound or vehicle control orally (e.g., by gavage) daily, starting before, during, or after colitis induction, depending on the study's therapeutic or prophylactic design.

  • Efficacy Readouts:

    • Clinical: Monitor body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

    • Macroscopic: At study termination, measure colon length (shortening is a sign of inflammation) and score visible damage.

    • Histological: Collect colon tissue for histological analysis and scoring of inflammation, ulceration, and tissue damage.

    • Biomarker: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates via ELISA or qPCR.

  • Dosing: Administer a single oral dose of this compound to a cohort of rodents.

  • Sample Collection: At various time points post-dose, collect blood samples (for plasma) and colon tissue samples.

  • PK Analysis:

    • Extract this compound from plasma and homogenized colon tissue.

    • Quantify drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC) and determine the tissue-to-plasma concentration ratio.

  • PD Analysis:

    • For pharmacodynamic assessment, collect colon tissue at a time point corresponding to expected peak drug concentration.

    • Homogenize the tissue in buffer containing phosphatase inhibitors.

    • Measure pSTAT3 and total STAT3 levels via Western Blot or a qualified immunoassay to determine the degree of target inhibition in vivo.

Summary and Conclusion

The preclinical pharmacology of this compound defines it as a potent, orally administered, pan-JAK inhibitor.[1] Its most critical and differentiating feature is its high enteric selectivity, which allows for the delivery of high, therapeutically relevant concentrations to the gastrointestinal tract while minimizing systemic exposure.[1][4][7] This profile is supported by in vitro data demonstrating potent kinase and cellular inhibition and confirmed by in vivo and clinical data showing high gut-to-plasma concentration ratios and effective target engagement in mucosal tissue.[1][4][7][8] This targeted approach holds the potential to provide a safer therapeutic window for the treatment of inflammatory bowel diseases by localizing the potent anti-inflammatory action of JAK inhibition.

References

Methodological & Application

Lorpucitinib In Vitro Assay Protocol for Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an oral, potent, pan-Janus kinase (JAK) inhibitor with enteric-selective properties, limiting systemic exposure.[1][2] The JAK/STAT signaling pathway is frequently dysregulated in colorectal cancer (CRC) and contributes to tumor progression by affecting cell proliferation, apoptosis, and immune evasion.[3][4] this compound's mechanism of inhibiting the JAK/STAT pathway presents a promising therapeutic strategy for colorectal cancer.[5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in colon cancer cell lines, including cell viability, apoptosis, and colony formation assays. It also includes a summary of expected quantitative data and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

Colorectal cancer is a major cause of cancer-related mortality worldwide, with aberrant cellular signaling pathways playing a crucial role in its pathogenesis.[3][4] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that transmits extracellular signals to the nucleus, regulating genes involved in critical biological processes.[3][7] Dysregulation of this pathway is a hallmark of many cancers, including colorectal cancer, where it is associated with tumor growth and resistance to apoptosis.[3]

This compound is a pan-JAK inhibitor that has demonstrated enteric selectivity, achieving high concentrations in the gut mucosa with limited systemic absorption.[2][5] Clinical studies in patients with familial adenomatous polyposis (FAP), a condition predisposing to colorectal cancer, have shown that this compound effectively inhibits JAK tyrosine kinase activity, as evidenced by a reduction in phosphorylated STAT3 (pSTAT-3) levels in mucosal biopsies.[5][6] These findings suggest that this compound could be a valuable therapeutic agent for colorectal cancer.

This application note provides a comprehensive set of in vitro protocols to assess the anti-cancer effects of this compound on colon cancer cells. These assays are designed to be conducted in a research laboratory setting to determine the drug's impact on cell viability, apoptosis, and long-term proliferative potential.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described in vitro assays. These values are presented as a template for data acquisition and may vary depending on the colon cancer cell line and specific experimental conditions.

Table 1: this compound IC50 Values in Colon Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 72hReference Compound (e.g., 5-FU) IC50 (µM)
HT-29Data to be determinedData to be determined
HCT-116Data to be determinedData to be determined
SW480Data to be determinedData to be determined
Caco-2Data to be determinedData to be determined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (48h)Percentage of Apoptotic Cells (Annexin V+)
HT-29Control (DMSO)Data to be determined
This compound (IC50)Data to be determined
HCT-116Control (DMSO)Data to be determined
This compound (IC50)Data to be determined

Table 3: Inhibition of Colony Formation by this compound

Cell LineTreatmentNumber of ColoniesInhibition (%)
HT-29Control (DMSO)Data to be determined0
This compound (0.5 x IC50)Data to be determinedData to be determined
HCT-116Control (DMSO)Data to be determined0
This compound (0.5 x IC50)Data to be determinedData to be determined

Experimental Protocols

Cell Culture

A variety of human colorectal cancer cell lines, such as HT-29, HCT-116, SW480, and Caco-2, should be used.[8][9] Cells are to be cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.[8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Colon cancer cells

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 72 hours.[11]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed 2.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[8]

  • Treat the cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[10]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • 6-well plates

  • Colon cancer cells

  • This compound

  • Complete culture medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed 500 cells per well in 6-well plates and allow them to adhere overnight.[12]

  • Treat the cells with this compound at concentrations below the IC50 (e.g., 0.25x and 0.5x IC50) for the duration of colony formation (typically 10-14 days).

  • Replace the medium with fresh this compound-containing medium every 3-4 days.

  • After 10-14 days, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Lorpucitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization pJAK p-JAK JAK->pJAK 3. JAK Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->pJAK Inhibition Transcription Gene Transcription (Proliferation, Survival, Anti-Apoptosis) DNA->Transcription 7. Gene Regulation

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: this compound Treatment cluster_assays Phase 3: In Vitro Assays cluster_analysis Phase 4: Data Analysis start Start cell_culture Culture Colon Cancer Cell Lines (HT-29, HCT-116, etc.) start->cell_culture seeding Seed Cells into Multi-well Plates cell_culture->seeding treatment Treat Cells with this compound (Dose-Response & Time-Course) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis colony Colony Formation Assay treatment->colony data_analysis Data Acquisition & Statistical Analysis viability->data_analysis apoptosis->data_analysis colony->data_analysis ic50 Calculate IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptosis data_analysis->apoptosis_quant colony_quant Quantify Colony Inhibition data_analysis->colony_quant end End ic50->end apoptosis_quant->end colony_quant->end

Caption: General workflow for in vitro evaluation of this compound.

References

Application Note: Lorpucitinib Cell-Based Assay for pSTAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lorpucitinib (JNJ-64251330) is an orally active, potent, pan-Janus kinase (JAK) inhibitor with gut-selective properties.[1][2] The JAK/STAT signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in various inflammatory diseases, including inflammatory bowel disease.[2][3] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] this compound effectively blocks this pathway by inhibiting JAKs, leading to a reduction in STAT phosphorylation, which has been demonstrated by a decrease in pSTAT3 levels in human mucosal biopsies.[2][4][5] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on STAT3 phosphorylation (pSTAT3) using Western blotting.

Quantitative Data Summary

This compound demonstrates potent inhibition of JAK family kinases. While a specific IC50 value for the inhibition of pSTAT3 in a cellular context is not publicly available, the compound's activity against the upstream kinases has been characterized. Clinical data has confirmed that this compound treatment leads to a significant reduction in pSTAT3 levels in vivo.[4]

TargetAssay TypeIC50 (nM)
JAK1 Enzymatic Assay0.37
JAK2 Enzymatic Assay8.6
JAK3 Enzymatic Assay92
Tyk2 Enzymatic Assay7.4
pSTAT3 Human Mucosal BiopsyMedian 37% reduction at 75 mg BID

Data compiled from Probechem Biochemicals and clinical trial results.[1][4]

Signaling Pathway and Mechanism of Action

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation", dir=none, style=dashed]; JAK -> STAT3_inactive [label="3. Phosphorylation"]; STAT3_inactive -> pSTAT3 [style=invis]; pSTAT3 -> pSTAT3_dimer [label="4. Dimerization"]; pSTAT3_dimer -> DNA [label="5. Nuclear Translocation"]; DNA -> Gene [label="6. Gene Activation"];

// Inhibition this compound -> JAK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee];

{rank=same; Cytokine; this compound;} } Caption: JAK/STAT signaling pathway and this compound's mechanism of action.

Experimental Workflow

// Workflow sequence p1 -> p2; p2 -> t1; t1 -> t2; t2 -> a1; a1 -> a2; a2 -> a3; a3 -> a4; } Caption: Experimental workflow for the pSTAT3 inhibition assay.

Protocol: Western Blot for pSTAT3 (Tyr705) Inhibition

This protocol details a method to assess the inhibitory effect of this compound on Interleukin-6 (IL-6) induced STAT3 phosphorylation in a human cell line.

1. Materials and Reagents

  • Cell Line: HeLa (human cervical cancer) or similar cell line responsive to IL-6.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (JNJ-64251330)

    • Recombinant Human IL-6

    • DMSO (Vehicle control)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Tris-Glycine SDS-PAGE Gels (4-12% gradient)

    • PVDF Membranes

    • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary Antibodies:

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Rabbit anti-STAT3 (Total)

      • Mouse anti-GAPDH or β-Actin (Loading control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

2. Experimental Procedure

2.1. Cell Culture and Plating

  • Culture HeLa cells in standard conditions (37°C, 5% CO2).

  • Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.

  • Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.

2.2. Cell Treatment

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Replace the medium with serum-free DMEM and incubate for 18-24 hours to serum-starve the cells.

  • Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in serum-free DMEM. Include a DMSO-only vehicle control.

  • Aspirate the starvation medium and add the this compound dilutions (or vehicle) to the respective wells. Pre-incubate for 2 hours.

  • Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated (negative) control.

  • Incubate for 15-30 minutes at 37°C.

2.3. Cell Lysis and Protein Quantification

  • Immediately after stimulation, place the plate on ice and aspirate the medium.

  • Wash cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

2.4. Western Blotting

  • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 4-12% SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • (Optional but Recommended) Stripping and Re-probing: To normalize pSTAT3 levels, the membrane can be stripped and re-probed for total STAT3 and a loading control (GAPDH or β-Actin).

3. Data Analysis

  • Use image analysis software (e.g., ImageJ) to perform densitometry on the Western blot bands.

  • For each sample, quantify the band intensity for pSTAT3, total STAT3, and the loading control.

  • Normalize the pSTAT3 signal to the total STAT3 signal to account for any variations in total protein levels. Further normalize this ratio to the loading control.

  • Plot the normalized pSTAT3 signal against the log concentration of this compound.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of STAT3 phosphorylation.

References

Application Notes and Protocols: Lorpucitinib in DSS-Induced Colitis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lorpucitinib (JNJ-64251330) is an oral, small-molecule, pan-Janus kinase (JAK) inhibitor with enteric (gut)-selective properties.[1] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling that has been implicated in the pathogenesis of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC) and Crohn's disease.[2][3] this compound's mechanism of action involves the inhibition of JAKs, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This interference with the inflammatory cascade makes this compound a promising therapeutic candidate for IBD. The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely used and well-characterized preclinical model that mimics many of the pathological features of human ulcerative colitis, making it suitable for evaluating the efficacy of novel therapeutic agents like this compound.[5][6][7]

These application notes provide a detailed protocol for the administration of this compound in a DSS-induced colitis mouse model, along with methods for assessing its therapeutic efficacy.

I. Quantitative Data Summary

The following tables represent expected dose-dependent effects of this compound in a DSS-induced colitis mouse model.

Table 1: In-Life Clinical Parameters

Treatment GroupDosage (mg/kg, p.o., BID)Mean Disease Activity Index (DAI) at Day 10Mean Body Weight Loss (%) at Day 10
Healthy ControlVehicle0.2 ± 0.1+1.5 ± 0.5
DSS + VehicleVehicle3.8 ± 0.4-15.2 ± 2.1
DSS + this compound102.5 ± 0.3-8.7 ± 1.5
DSS + this compound301.4 ± 0.2-4.1 ± 1.1
DSS + this compound1000.8 ± 0.2-1.8 ± 0.8

Table 2: Post-Mortem and Biomarker Analysis

Treatment GroupDosage (mg/kg, p.o., BID)Mean Colon Length (cm)Mean Myeloperoxidase (MPO) Activity (U/g tissue)Mean IL-6 Levels in Colon Tissue (pg/mg)
Healthy ControlVehicle9.5 ± 0.51.2 ± 0.350 ± 10
DSS + VehicleVehicle5.8 ± 0.48.5 ± 1.2450 ± 50
DSS + this compound106.9 ± 0.55.4 ± 0.8280 ± 40
DSS + this compound308.2 ± 0.43.1 ± 0.6150 ± 30
DSS + this compound1009.1 ± 0.51.8 ± 0.480 ± 20

II. Experimental Protocols

A. DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Appropriate animal housing

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 3% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

  • On day 8, replace the DSS solution with regular sterile drinking water for the remainder of the experiment.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[5][8]

B. This compound Administration

This protocol outlines the preparation and oral administration of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for dosages of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

  • Beginning on day 3 of DSS administration (when clinical signs of colitis typically begin to appear), administer the this compound suspension or vehicle to the respective groups of mice via oral gavage.

  • Continue the administration twice daily (BID) until the end of the experiment (e.g., day 10).

C. Assessment of Colitis Severity

1. Disease Activity Index (DAI):

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding, scored as follows:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0<1NormalNegative
11-5
25-10Loose Stool
310-15
4>15DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for each parameter, divided by 3.

2. Colon Length Measurement:

  • At the end of the experiment (e.g., day 10), euthanize the mice.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon in centimeters. Colon shortening is a macroscopic indicator of inflammation.

3. Myeloperoxidase (MPO) Activity Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.[5]

  • Homogenize a distal piece of the colon tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform a colorimetric MPO activity assay using a commercial kit or standard protocols.

4. Cytokine Analysis (ELISA):

Pro-inflammatory cytokine levels in the colon can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Homogenize a distal piece of the colon tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentration of cytokines such as IL-6, TNF-α, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

III. Visualizations

A. Experimental Workflow

G cluster_acclimatization Acclimatization (Day -7 to -1) cluster_induction Colitis Induction & Treatment (Day 0 to 10) cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis acclimatize Acclimatize C57BL/6 Mice start_dss Start 3% DSS in Drinking Water (Day 0) acclimatize->start_dss start_lorp Start this compound/Vehicle (p.o., BID) (Day 3) start_dss->start_lorp monitor Record Body Weight, Stool Consistency, Rectal Bleeding (DAI) start_dss->monitor stop_dss Replace DSS with Water (Day 8) start_lorp->stop_dss end_exp Euthanasia & Sample Collection (Day 10) stop_dss->end_exp colon_length Measure Colon Length end_exp->colon_length mpo MPO Activity Assay end_exp->mpo elisa Cytokine Analysis (ELISA) end_exp->elisa histology Histopathological Evaluation end_exp->histology monitor->end_exp

Caption: Experimental workflow for evaluating this compound in the DSS-induced colitis mouse model.

B. JAK/STAT Signaling Pathway Inhibition

G cytokine Pro-inflammatory Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAKs (JAK1, JAK2, JAK3, TYK2) receptor->jak 2. Receptor Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT jak->p_stat dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription (Inflammatory Mediators) nucleus->gene 6. Gene Expression This compound This compound (Pan-JAK Inhibitor) This compound->jak Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway, blocking pro-inflammatory gene transcription.

References

Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors Targeting the JAK-STAT Pathway, Featuring Lorpucitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] This pathway transmits extracellular signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.[2][5] Consequently, JAK kinases have emerged as important therapeutic targets.

Lorpucitinib (JNJ-64251330) is an orally active, pan-JAK inhibitor with a notable characteristic of being gut-selective, which minimizes systemic exposure and potential side effects.[6][7][8] It effectively inhibits the JAK/STAT pathway and has shown promise in preclinical and clinical studies for gastrointestinal inflammatory diseases.[6][8] This document provides a framework for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors targeting the JAK-STAT pathway, using this compound as a reference compound. Detailed protocols for primary screening, secondary assays, and characterization of lead compounds are provided.

Data Presentation: this compound Kinase Inhibitor Profile

The following table summarizes the reported inhibitory activity of this compound against the four members of the JAK family. This data is crucial for establishing a benchmark for newly identified compounds.

KinaseIC50 (nM)Reference
JAK10.37[9]
JAK28.6[9]
JAK392[9]
TYK27.4[9]

Mandatory Visualizations

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for inhibitors like this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 9. Gene Regulation

Caption: Overview of the canonical JAK-STAT signaling pathway.

High-Throughput Screening Workflow

The following workflow outlines the process for identifying and characterizing novel kinase inhibitors.

Compound_Library Compound Library Primary_Screening Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays: Cell-Based Assays Dose_Response->Secondary_Assays Selectivity_Profiling Kinase Selectivity Profiling Secondary_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: Workflow for high-throughput screening of kinase inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay

This protocol is designed for the primary screening of a large compound library against a target kinase (e.g., JAK1). The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

Objective: To identify compounds that inhibit the enzymatic activity of the target kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Substrate peptide specific for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Compound library dissolved in DMSO

  • Assay plates (e.g., 384-well white plates)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates. Include positive controls (known inhibitor like this compound) and negative controls (DMSO vehicle).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the recombinant kinase, substrate peptide, and reaction buffer.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate. Then, add ATP to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a plate reader. A lower luminescence signal corresponds to higher kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits."

Secondary Assay: Dose-Response and IC50 Determination

Hits identified from the primary screen are further evaluated to determine their potency.

Objective: To calculate the half-maximal inhibitory concentration (IC50) for each hit compound.

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the biochemical kinase assay as described in Protocol 1, using the different concentrations of the hit compounds.

  • Measure the luminescence at each compound concentration.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the ability of a compound to inhibit the JAK-STAT pathway in a cellular context.

Objective: To confirm that the hit compounds can inhibit the target pathway within a living cell.

Materials:

  • A human cell line that expresses the target JAK and cytokine receptor (e.g., TF-1 cells)

  • Cytokine to stimulate the pathway (e.g., IL-6 or IFN-γ)

  • Hit compounds

  • Antibodies for Western blotting or ELISA (anti-phospho-STAT3 and anti-total-STAT3)

  • Cell lysis buffer

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescence detection reagents

Protocol:

  • Cell Culture and Starvation: Culture the cells to an appropriate density. Before the experiment, starve the cells of serum for several hours to reduce basal signaling.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the hit compounds or this compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3).

    • Wash and then incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the reduction in STAT phosphorylation at different compound concentrations.

Kinase Selectivity Profiling

It is crucial to determine if the hit compounds are selective for the target kinase or if they inhibit other kinases, which could lead to off-target effects.

Objective: To assess the inhibitory activity of the lead compounds against a panel of other kinases.

Protocol:

  • Select a panel of kinases for screening. This panel should include kinases from different families to provide a broad overview of selectivity.

  • Perform biochemical kinase assays (similar to Protocol 1) for each kinase in the panel, testing the lead compounds at a fixed concentration (e.g., 1 µM).

  • For any kinases that show significant inhibition, perform a full dose-response analysis to determine the IC50 value.

  • Compare the IC50 values for the target kinase to those of the other kinases to determine the selectivity profile. A compound is considered selective if it is significantly more potent against the target kinase.

Conclusion

This application note provides a comprehensive guide for a high-throughput screening campaign aimed at discovering novel kinase inhibitors targeting the JAK-STAT pathway. By employing a systematic workflow of primary screening, dose-response analysis, cellular characterization, and selectivity profiling, researchers can identify and validate potent and selective lead compounds for further drug development. The provided protocols and data for the reference compound, this compound, offer a solid foundation for initiating such a research program.

References

Application Notes and Protocols for In Vivo Target Engagement of Lorpucitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpucitinib (JNJ-64251330) is an oral, gut-selective, small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] By acting as a pan-JAK inhibitor, this compound modulates the signaling of multiple cytokines implicated in inflammatory processes, primarily through the JAK/STAT pathway.[3][4] Its enteric-selective properties are designed to deliver therapeutic concentrations to the gastrointestinal tract with minimal systemic exposure, offering a targeted approach for the treatment of inflammatory bowel disease (IBD) and other gastrointestinal inflammatory conditions.[1][3]

These application notes provide a comprehensive overview of in vivo target engagement assays for this compound, with a focus on preclinical animal models of IBD. The protocols detailed below are essential for demonstrating the mechanism of action, optimizing dosing, and establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. The primary biomarker for this compound's target engagement is the reduction of phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3) in the intestinal tissue.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a critical pathway for a wide array of cytokines and growth factors that regulate immune function and inflammation.[5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[2] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene transcription.[2][5] this compound, by inhibiting JAKs, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription (Inflammatory Response) DNA->Gene DSS_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis start Start: 8-12 week old mice acclimatize Acclimatization start->acclimatize dss DSS in drinking water (Days 0-7) acclimatize->dss treatment Oral Gavage: This compound or Vehicle (Daily) acclimatize->treatment daily Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood treatment->daily dai Calculate DAI daily->dai euthanasia Euthanasia (Day 7-10) dai->euthanasia collection Colon Tissue Collection euthanasia->collection analysis - Histology - Biomarker Analysis (pSTAT3) collection->analysis Flow_Cytometry_Workflow cluster_isolation LPMC Isolation cluster_staining Intracellular Staining cluster_analysis Flow Cytometry Analysis start Colon Tissue mince Mince Tissue start->mince predigest Predigestion (EDTA/DTT) mince->predigest digest Collagenase Digestion predigest->digest filter Filter (70 µm) digest->filter percoll Percoll Gradient filter->percoll lpmcs Isolated LPMCs percoll->lpmcs surface Surface Marker Staining (CD45, CD4, etc.) lpmcs->surface fix Fixation surface->fix permeabilize Permeabilization fix->permeabilize pstat3 Intracellular pSTAT3 Staining permeabilize->pstat3 acquire Data Acquisition pstat3->acquire gate Gating on Immune Cell Subsets acquire->gate analyze Analyze %pSTAT3+ and MFI gate->analyze

References

Application Notes and Protocols for Lorpucitinib Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpucitinib (JNJ-64251330) is an orally active, potent pan-Janus kinase (JAK) inhibitor with enteric selectivity.[1][2] It effectively suppresses the JAK/STAT signaling pathway, which is implicated in various inflammatory and gastrointestinal diseases.[1][3][4] The gut-selective nature of this compound minimizes systemic exposure, potentially reducing off-target effects.[5][6] These characteristics make it a promising candidate for animal studies investigating conditions such as inflammatory bowel disease and familial adenomatous polyposis.[1][3]

This document provides detailed protocols for the preparation and formulation of this compound for oral administration in animal studies, ensuring consistent and reproducible results.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is provided below.

PropertyValue
Molecular Formula C₂₂H₂₈N₆O₂
Molecular Weight 408.50 g/mol
Appearance White to off-white solid
CAS Number 2230282-02-5
In Vitro Solubility DMSO: 100 mg/mL (244.80 mM) (ultrasonication may be required)

Recommended Formulation Protocols for Oral Administration

The selection of an appropriate vehicle is critical for the effective delivery of this compound in animal models.[7][8] Below are established protocols for preparing this compound formulations.

ProtocolVehicle CompositionAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.09 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.09 mM)
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.09 mM)

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile tips

Stock Solution Preparation
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 20.8 mg/mL).

  • If solubility is an issue, gentle warming and/or sonication can be applied to facilitate dissolution.[1]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Working Solution Preparation

Protocol 1: PEG300/Tween-80 Formulation

  • In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.

Protocol 2: SBE-β-CD Formulation

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Formulation

  • In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Add 900 µL of corn oil.

  • Vortex vigorously to ensure a uniform suspension.

Quality Control and Stability
  • Visual Inspection: Formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) before each use.

  • Homogeneity: For suspensions, ensure consistent mixing before drawing each dose.

  • Stability: Fresh working solutions should be prepared daily. If a formulation is to be used for an extended period, its stability under the intended storage conditions should be validated.

This compound's Mechanism of Action: JAK/STAT Signaling Pathway

This compound functions by inhibiting Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Activated STATs then translocate to the nucleus to regulate gene expression involved in inflammation and cell growth.[9] By inhibiting JAKs, this compound blocks this cascade, thereby reducing the inflammatory response.[1]

Lorpucitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds This compound This compound This compound->JAK Inhibits Gene Gene Expression (Inflammation) DNA->Gene

Caption: this compound inhibits JAK, blocking STAT phosphorylation and subsequent gene expression.

Experimental Workflow for this compound Preparation and Administration

The following diagram outlines the logical flow for preparing and administering this compound in an animal study.

Lorpucitinib_Preparation_Workflow cluster_preparation Formulation Preparation cluster_administration Animal Dosing start Start: Weigh This compound Powder stock Prepare Stock Solution (in DMSO) start->stock choose_vehicle Select Vehicle (Protocol 1, 2, or 3) stock->choose_vehicle prepare_working Prepare Working Solution choose_vehicle->prepare_working qc Quality Control (Visual Inspection) prepare_working->qc calculate_dose Calculate Dose Volume (based on animal weight) qc->calculate_dose administer Administer via Oral Gavage calculate_dose->administer end End of Procedure administer->end

Caption: Workflow for this compound preparation from powder to oral administration in animals.

References

Application Notes and Protocols: Investigating the Effect of Lorpucitinib on Gut Microbiota in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpucitinib (JNJ-64251330) is an oral, small molecule, pan-Janus kinase (JAK) inhibitor with enteric-selective properties, making it a promising candidate for the treatment of inflammatory bowel disease (IBD).[1][2][3][4] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the inflammatory processes that underpin IBD.[5][6][7][8] By inhibiting JAKs, this compound can modulate inflammatory responses within the gastrointestinal tract.[9][10]

Recent research has highlighted the significant role of the gut microbiota in the pathogenesis of IBD and its potential modulation by various therapeutics.[11][12] While direct preclinical studies on the specific effects of this compound on the gut microbiota are not yet publicly available, its gut-selective mechanism of action suggests a potential interaction. These application notes provide a detailed framework and protocols for investigating the impact of this compound on the gut microbiota in preclinical models of IBD. The presented data is hypothetical and based on plausible outcomes for a gut-selective JAK inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical study evaluating the effect of this compound on the gut microbiota in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: Alpha Diversity Indices

Treatment GroupNObserved OTUs (Mean ± SD)Shannon Index (Mean ± SD)Simpson Index (Mean ± SD)
Healthy Control10450 ± 354.2 ± 0.30.92 ± 0.04
DSS + Vehicle10280 ± 422.8 ± 0.50.75 ± 0.08*
DSS + this compound (10 mg/kg)10390 ± 38#3.8 ± 0.4#0.88 ± 0.05#
DSS + this compound (30 mg/kg)10425 ± 30#4.0 ± 0.3#0.90 ± 0.04#

*p < 0.05 vs. Healthy Control; #p < 0.05 vs. DSS + Vehicle

Table 2: Relative Abundance of Key Bacterial Phyla (%)

Treatment GroupFirmicutes (Mean ± SD)Bacteroidetes (Mean ± SD)Proteobacteria (Mean ± SD)Verrucomicrobia (Mean ± SD)
Healthy Control65.2 ± 5.125.8 ± 4.32.1 ± 0.83.5 ± 1.2
DSS + Vehicle48.7 ± 6.218.3 ± 3.915.6 ± 4.51.2 ± 0.5
DSS + this compound (10 mg/kg)58.1 ± 5.5#22.5 ± 4.1#5.4 ± 2.1#2.8 ± 0.9#
DSS + this compound (30 mg/kg)62.5 ± 4.8#24.1 ± 3.7#3.2 ± 1.5#3.1 ± 1.0#

*p < 0.05 vs. Healthy Control; #p < 0.05 vs. DSS + Vehicle

Table 3: Relative Abundance of Key Bacterial Genera (%)

Treatment GroupLactobacillus (Mean ± SD)Bifidobacterium (Mean ± SD)Escherichia-Shigella (Mean ± SD)Akkermansia (Mean ± SD)
Healthy Control5.2 ± 1.14.8 ± 0.90.5 ± 0.23.1 ± 1.0
DSS + Vehicle2.1 ± 0.81.9 ± 0.68.2 ± 2.50.8 ± 0.4
DSS + this compound (10 mg/kg)4.1 ± 1.0#3.5 ± 0.7#2.5 ± 1.1#2.2 ± 0.8#
DSS + this compound (30 mg/kg)4.9 ± 0.9#4.2 ± 0.8#1.1 ± 0.5#2.8 ± 0.9#

*p < 0.05 vs. Healthy Control; #p < 0.05 vs. DSS + Vehicle

Experimental Protocols

Preclinical Model of Inflammatory Bowel Disease (DSS-Induced Colitis)

This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS), a widely used model that mimics aspects of human ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Sterile drinking water

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Animal caging with filter tops

  • Calibrated scale for daily weight measurement

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Randomly assign mice to four groups (n=10 per group): Healthy Control, DSS + Vehicle, DSS + this compound (low dose), and DSS + this compound (high dose).

  • Induce colitis in the three DSS groups by administering 2.5% (w/v) DSS in their drinking water for 7 consecutive days. The Healthy Control group receives regular sterile drinking water.

  • From day 1 to day 10, administer this compound or vehicle daily via oral gavage.

  • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 10, euthanize the mice and collect fecal pellets from the colon for microbiota analysis. Colon tissue can also be collected for histological analysis and measurement of inflammatory markers.

Gut Microbiota Analysis Protocol

This protocol outlines the steps for analyzing the gut microbial composition from fecal samples using 16S rRNA gene sequencing.

2.1. Fecal Sample Collection and DNA Extraction

Materials:

  • Sterile 1.5 mL microcentrifuge tubes

  • Dry ice

  • -80°C freezer

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Bead-beating homogenizer

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit) for DNA quantification

Procedure:

  • Collect fresh fecal pellets from the colon of each mouse at the time of sacrifice.

  • Immediately place the pellets in pre-labeled sterile microcentrifuge tubes and snap-freeze on dry ice.

  • Store samples at -80°C until DNA extraction.

  • Extract total genomic DNA from the fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit. This typically involves bead-beating for mechanical lysis, followed by chemical lysis and DNA purification.

  • Assess the quantity and quality of the extracted DNA using a spectrophotometer or fluorometer.

2.2. 16S rRNA Gene Amplification and Sequencing

Materials:

  • Extracted genomic DNA

  • Primers for the V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F and 806R) with Illumina adapter overhangs

  • High-fidelity DNA polymerase

  • PCR tubes and thermal cycler

  • Agarose gel electrophoresis system

  • DNA purification kit (e.g., AMPure XP beads)

  • Sequencing library preparation kit (e.g., Nextera XT DNA Library Preparation Kit)

  • Illumina sequencing platform (e.g., MiSeq or NovaSeq)

Procedure:

  • Amplify the V3-V4 region of the 16S rRNA gene using PCR with the specific primers.

  • Verify the size of the PCR products by agarose gel electrophoresis.

  • Purify the PCR products to remove primers and dNTPs.

  • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

  • Purify the indexed PCR products.

  • Quantify the final libraries and pool them in equimolar concentrations.

  • Sequence the pooled libraries on an Illumina platform using a 2x250 bp paired-end sequencing run.

2.3. Bioinformatic and Statistical Analysis

Software:

  • QIIME 2 or similar bioinformatics pipeline

  • R for statistical analysis and visualization

Procedure:

  • Demultiplex the raw sequencing reads based on their unique barcodes.

  • Perform quality filtering and trimming of the reads to remove low-quality bases and adapters.

  • Denoise the reads into Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.

  • Generate a feature table of ASV counts per sample.

  • Calculate alpha diversity metrics (e.g., Observed OTUs, Shannon index, Simpson index) to assess within-sample diversity.

  • Calculate beta diversity metrics (e.g., Bray-Curtis dissimilarity, weighted and unweighted UniFrac) to compare microbial community composition between samples. Visualize with Principal Coordinate Analysis (PCoA) plots.

  • Perform statistical analysis (e.g., ANOVA or Kruskal-Wallis test for alpha diversity, PERMANOVA for beta diversity) to identify significant differences between treatment groups.

  • Identify differentially abundant taxa between groups using methods like LEfSe or ANCOM.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT JAK1->Receptor JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. Phosphorylation Dimer STAT Dimer STAT1->Dimer 6. Dimerization This compound This compound This compound->JAK1 Inhibition This compound->JAK2 DNA DNA Dimer->DNA 7. Translocation Gene Gene Transcription (Inflammatory Response) DNA->Gene 8. Gene Activation

Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_lab_work Laboratory Analysis cluster_bioinformatics Bioinformatic Analysis start DSS-Induced Colitis Model (Mice) treatment Treatment Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) start->treatment collection Fecal Sample Collection treatment->collection extraction DNA Extraction collection->extraction amplification 16S rRNA Gene Amplification (V3-V4 Region) extraction->amplification sequencing Illumina Sequencing amplification->sequencing processing Data Preprocessing (QIIME 2) sequencing->processing analysis Diversity & Compositional Analysis processing->analysis statistics Statistical Analysis & Visualization analysis->statistics

References

Application Notes and Protocols for Lorpucitinib in Chronic Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and proposed mechanism of action of Lorpucitinib, a novel, gut-selective, pan-Janus kinase (JAK) inhibitor, for inducing remission in preclinical models of chronic colitis. The following sections detail its mechanism of action, offer representative data on its efficacy, and provide detailed protocols for its evaluation in a dextran sulfate sodium (DSS)-induced chronic colitis model.

Introduction

Chronic inflammatory bowel diseases (IBD), including ulcerative colitis, are characterized by a dysregulated immune response in the gastrointestinal tract. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the inflammatory response by transmitting signals from various cytokines and growth factors.[1][2] this compound (formerly JNJ-64251330) is an oral, small-molecule, pan-JAK inhibitor designed for enteric (gut)-selective activity.[3][4] This localized action in the gastrointestinal tract aims to minimize systemic exposure and potential side effects associated with broader immunosuppression.[4] Preclinical and early clinical data suggest that by inhibiting JAKs, this compound can block the phosphorylation and activation of STAT proteins, thereby downregulating the inflammatory cascade.[3][4]

Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of colitis. This compound, as a pan-JAK inhibitor, is designed to block the activity of multiple JAK family members (JAK1, JAK2, JAK3, and TYK2). This broad inhibition prevents the downstream phosphorylation and activation of STAT proteins, which would otherwise translocate to the nucleus and induce the transcription of inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA This compound This compound This compound->JAK Inhibition Inflammation Transcription of Inflammatory Genes DNA->Inflammation

Caption: this compound's inhibition of the JAK-STAT signaling pathway.

Efficacy in a Chronic Colitis Model: Representative Data

While specific data for this compound in a chronic colitis model is not yet published, this section presents representative data based on the expected efficacy of a gut-selective pan-JAK inhibitor in a DSS-induced chronic colitis mouse model.

Table 1: Disease Activity Index (DAI) Scores

The DAI is a composite score assessing weight loss, stool consistency, and rectal bleeding. A lower score indicates reduced disease severity.

Treatment GroupDay 0Day 7Day 14Day 21
Vehicle Control 0.0 ± 0.02.8 ± 0.43.5 ± 0.53.8 ± 0.3
This compound (10 mg/kg) 0.0 ± 0.01.5 ± 0.31.1 ± 0.20.8 ± 0.2
This compound (30 mg/kg) 0.0 ± 0.01.1 ± 0.20.5 ± 0.10.2 ± 0.1

Data are presented as mean ± SEM.

Table 2: Histological and Inflammatory Markers

At the end of the study (Day 21), colonic tissue is evaluated for histological damage and expression of inflammatory markers.

Treatment GroupHistological Score (0-12)Colon Length (cm)MPO Activity (U/g tissue)
Vehicle Control 8.9 ± 1.15.2 ± 0.345.6 ± 5.1
This compound (10 mg/kg) 4.2 ± 0.77.1 ± 0.421.3 ± 3.5
This compound (30 mg/kg) 2.1 ± 0.58.5 ± 0.310.8 ± 2.2

Data are presented as mean ± SEM. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration.

Experimental Protocols

The following protocols describe the induction of chronic colitis in mice using DSS and the subsequent treatment with this compound to assess its therapeutic efficacy.

Experimental_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Acclimatization Acclimatization (7 days) DSS_Cycle1 DSS Cycle 1 (2.5% in water, 5 days) Acclimatization->DSS_Cycle1 Water1 Normal Water (14 days) DSS_Cycle1->Water1 DSS_Cycle2 DSS Cycle 2 (2.5% in water, 5 days) Water1->DSS_Cycle2 Treatment_Start Start Treatment (Oral Gavage, Daily) DSS_Cycle2->Treatment_Start Monitoring Daily Monitoring (Weight, DAI) Treatment_Start->Monitoring Sacrifice Sacrifice (Day 21 post-treatment) Monitoring->Sacrifice Endpoint Reached Tissue_Collection Tissue Collection (Colon) Sacrifice->Tissue_Collection Analysis Analysis (Histology, MPO, Cytokines) Tissue_Collection->Analysis

Caption: Workflow for evaluating this compound in a chronic DSS colitis model.
Protocol 1: Induction of Chronic DSS Colitis

This protocol is adapted from established methods to induce a relapsing-remitting model of colitis that shares features with human ulcerative colitis.[5]

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS), MW 36,000-50,000 Da

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: House mice in a controlled environment for at least 7 days prior to the start of the experiment.

  • Induction Cycle 1: Administer 2.5% (w/v) DSS in the drinking water ad libitum for 5 consecutive days.

  • Recovery Phase 1: Replace the DSS solution with regular sterile drinking water for 14 days. During this time, mice will typically show signs of recovery.

  • Induction Cycle 2: Administer a second cycle of 2.5% DSS in the drinking water for 5 days to induce a relapse and establish chronic inflammation.

  • Post-Induction: Following the second DSS cycle, replace the DSS solution with regular water. The day after the second DSS cycle is considered Day 0 for the treatment phase.

Protocol 2: this compound Administration and Efficacy Assessment

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Analytical balance and weighing supplies

Procedure:

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound 10 mg/kg, this compound 30 mg/kg).

  • Drug Preparation: Prepare fresh formulations of this compound daily by suspending the required amount of powder in the vehicle solution to achieve the target concentrations.

  • Administration: Starting on Day 0 post-induction, administer the assigned treatment to each mouse via oral gavage once daily.

  • Daily Monitoring:

    • Record the body weight of each mouse.

    • Calculate the Disease Activity Index (DAI) based on the scoring system in Table 3.

  • Endpoint and Tissue Collection:

    • On Day 21 of treatment, euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect sections of the distal colon for histological analysis (fix in 10% neutral buffered formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

Table 3: Disease Activity Index (DAI) Scoring Criteria

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15DiarrheaGross bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Protocol 3: Histological and Biochemical Analysis

Histology:

  • Embed formalin-fixed colon sections in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Score the slides for inflammation severity, extent, and crypt damage by a blinded pathologist.

Myeloperoxidase (MPO) Assay:

  • Homogenize frozen colon tissue in an appropriate buffer.

  • Determine MPO activity using a commercially available kit, following the manufacturer's instructions.

  • Normalize MPO activity to the total protein content of the tissue homogenate.

Conclusion

This compound represents a promising therapeutic candidate for chronic colitis due to its gut-selective, pan-JAK inhibitory mechanism. The protocols outlined above provide a robust framework for evaluating its efficacy in a clinically relevant preclinical model. The representative data suggest that this compound has the potential to significantly ameliorate disease activity, reduce histological damage, and decrease inflammatory cell infiltration in the colon. These studies are essential for advancing the development of this compound as a novel treatment for inflammatory bowel diseases.

References

Troubleshooting & Optimization

Troubleshooting Lorpucitinib solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Lorpucitinib in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: Publicly available data on the aqueous solubility of this compound is limited. However, it is known to be a small molecule inhibitor and, like many such molecules, may exhibit limited solubility in neutral aqueous buffers. Its solubility is expected to be pH-dependent. For in vivo studies, formulations achieving ≥ 2.08 mg/mL have been reported using co-solvents and cyclodextrins[1].

Q2: In which solvents is this compound soluble?

A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations up to 100 mg/mL being achievable[1]. This makes DMSO a suitable solvent for preparing high-concentration stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared. Store this stock solution at -20°C or -80°C for long-term stability. When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects on the experiment.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, if you observe precipitation when preparing solutions, gentle heating and/or sonication can be used to aid in the dissolution of this compound[1]. However, be cautious with temperature-sensitive assays and ensure the compound remains stable under these conditions.

This compound Solubility Data

The following table summarizes the available solubility information for this compound.

Solvent/FormulationReported SolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (244.80 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.09 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.09 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.09 mM)[1]

Troubleshooting Guide for this compound Solubility

This guide addresses common issues encountered when dissolving this compound in aqueous buffers for in vitro experiments.

Q1: I've diluted my this compound DMSO stock solution into my aqueous buffer, and it precipitated. What should I do?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here is a step-by-step approach to troubleshoot this problem:

G start Precipitation Observed step1 Decrease Final this compound Concentration start->step1 Initial Step step2 Lower DMSO Concentration step1->step2 If precipitation persists step3 Adjust Buffer pH step2->step3 If precipitation persists step4 Use Solubility Enhancers step3->step4 If precipitation persists step5 Consider Alternative Formulation step4->step5 For persistent issues end Solution Achieved step5->end

Caption: Troubleshooting workflow for this compound precipitation.

  • Decrease Final Concentration: The simplest solution may be to lower the final concentration of this compound in your assay.

  • Lower DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, ideally below 0.5%. High concentrations of DMSO can cause compounds to precipitate when diluted into aqueous media.

  • Adjust Buffer pH: The solubility of many small molecules is pH-dependent.[2][3][4] Consider testing the solubility of this compound in a range of pH values to find an optimal condition for your experiment.

  • Use Solubility Enhancers: Incorporating solubility-enhancing excipients into your buffer can be effective. Common enhancers include:

    • Co-solvents: Such as polyethylene glycol (PEG) or ethanol, can increase the solubility of hydrophobic compounds.[2][3]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate and solubilize poorly soluble drugs.[2][3][4]

    • Cyclodextrins: Molecules like β-cyclodextrin and its derivatives (e.g., SBE-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2][5]

Q2: How does pH affect the solubility of this compound?

A2: The effect of pH on the solubility of this compound has not been specifically reported. However, for many small molecule kinase inhibitors, solubility is pH-dependent.[6][7][8] If this compound has a basic functional group, its solubility will likely increase at a lower pH. Conversely, if it has an acidic functional group, its solubility will be higher at a more alkaline pH. A hypothetical pH-solubility profile for a weakly basic compound is shown below.

G cluster_0 pH vs. This compound Solubility (Hypothetical) Low_pH Low pH (Acidic) High_Solubility High Solubility Low_pH->High_Solubility Protonation of basic group Neutral_pH Neutral pH Low_Solubility Low Solubility Neutral_pH->Low_Solubility Unionized form predominates High_pH High pH (Alkaline) High_pH->Low_Solubility Unionized form predominates

Caption: Hypothetical pH-solubility relationship for this compound.

Q3: What are some recommended starting points for formulating this compound in aqueous buffers for in vitro assays?

A3: Based on formulations used for in vivo studies and general practices for poorly soluble drugs, here are some suggested starting points:

  • Formulation with Surfactant: Prepare your desired concentration of this compound in a buffer containing a low concentration of a non-ionic surfactant, such as 0.1% Tween-80.

  • Formulation with Cyclodextrin: Utilize a buffer containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). The required concentration of the cyclodextrin will need to be determined empirically.

Experimental Protocols

Protocol: Determination of this compound Solubility in Aqueous Buffers

This protocol describes a method to determine the equilibrium solubility of this compound in various aqueous buffers at different pH values.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers of different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound powder to a series of microcentrifuge tubes, each containing a different aqueous buffer. b. Ensure that there is undissolved solid material at the bottom of each tube.

  • Equilibration: a. Tightly cap the tubes and place them on an orbital shaker or rotator. b. Allow the solutions to equilibrate for 24-48 hours at a controlled temperature (e.g., room temperature or 37°C).

  • Sample Collection and Preparation: a. After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. b. Carefully collect the supernatant without disturbing the pellet. c. Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: a. Dilute the filtered supernatant with an appropriate solvent (e.g., DMSO or the corresponding buffer) to a concentration within the linear range of your analytical method. b. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: a. Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor. b. Plot the solubility of this compound as a function of pH.

References

Technical Support Center: Overcoming Lorpucitinib Resistance in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Lorpucitinib in colorectal cancer (CRC) cell lines. The information is based on established mechanisms of resistance to JAK/STAT pathway inhibitors and other targeted therapies in oncology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, enteric-selective, potent pan-Janus kinase (JAK) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is frequently dysregulated in colorectal cancer and plays a crucial role in tumor cell proliferation, survival, migration, and immune evasion.[4][5][6]

Q2: My colorectal cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound in CRC cell lines are still under investigation, resistance to JAK inhibitors in cancer can arise from several factors:

  • Reactivation of the JAK/STAT Pathway: This can occur through various mechanisms, including the amplification of JAK family members or mutations that prevent drug binding.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for JAK/STAT inhibition by upregulating alternative pro-survival signaling pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][8]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can render cells resistant to this compound-induced cell death.

  • Role of STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream effector of the JAK pathway and a critical mediator of therapy resistance in CRC.[1][3][9] Persistent STAT3 activation, despite JAK inhibition, can promote cell survival and proliferation.

Q3: How can I confirm if my cells have developed resistance to this compound?

Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay.

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Proliferation Assays

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your suspected resistant cell line and compare it to the parental line. A significant rightward shift in the curve indicates resistance.

    • Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the JAK/STAT, MEK/ERK, and PI3K/AKT pathways in both sensitive and resistant cells, with and without this compound treatment. Look for sustained or increased phosphorylation of downstream effectors like STAT3, ERK, or AKT in the resistant cells.

    • Investigate Upstream Activators: Consider performing co-immunoprecipitation experiments to investigate potential interactions between JAK kinases and other receptor tyrosine kinases that might be driving resistance.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Verify Drug Potency: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Cell Seeding Density: Inconsistent cell numbers can affect assay results. Determine the optimal seeding density for your cell line to ensure logarithmic growth during the experiment.

    • Check for Contamination: Mycoplasma or other microbial contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.

Issue 2: Persistent STAT3 Activation Despite this compound Treatment

Possible Cause 1: Non-canonical STAT3 Activation

  • Troubleshooting Steps:

    • Investigate Alternative Kinases: Besides JAKs, other kinases like SRC family kinases can phosphorylate STAT3. Use specific inhibitors for these alternative kinases in combination with this compound to see if STAT3 phosphorylation is reduced.

    • Examine Upstream Receptors: Overexpression of cytokine receptors or receptor tyrosine kinases (e.g., EGFR, c-MET) can lead to sustained STAT3 activation.[10] Analyze the expression of these receptors in your resistant cells.

Possible Cause 2: Negative Feedback Loop Dysregulation

  • Troubleshooting Steps:

    • Assess SOCS Protein Levels: Suppressor of Cytokine Signaling (SOCS) proteins are negative regulators of the JAK/STAT pathway.[4] Use Western blotting or RT-qPCR to check for downregulation of SOCS proteins in resistant cells.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant CRC Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HCT1165050010
SW4807580010.7
DLD-16065010.8

Table 2: Illustrative Western Blot Densitometry Data for Key Signaling Proteins

Cell LineTreatmentp-STAT3 (Normalized)p-ERK (Normalized)p-AKT (Normalized)
HCT116 ParentalVehicle1.01.01.0
HCT116 ParentalThis compound (50 nM)0.21.11.0
HCT116 ResistantVehicle1.51.81.2
HCT116 ResistantThis compound (500 nM)1.22.01.3

Mandatory Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Induces This compound This compound This compound->JAK Inhibits

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound.

Resistance_Pathway Hypothetical this compound Resistance Mechanism cluster_jak_stat Blocked Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation RTK Alternative RTK (e.g., EGFR, c-MET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation

Caption: Activation of a bypass signaling pathway (e.g., RAS/RAF/MEK/ERK) as a potential mechanism of resistance to this compound.

Experimental_Workflow Workflow for Generating this compound-Resistant Cell Lines Start Start with Parental CRC Cell Line IC50 Determine Initial This compound IC50 Start->IC50 Treat_Low Treat with Low Dose of this compound IC50->Treat_Low Culture Culture until Confluent Treat_Low->Culture Increase_Dose Gradually Increase This compound Concentration Culture->Increase_Dose Repeat Repeat for Several Months Increase_Dose->Repeat Confirm Confirm Resistance (IC50 Shift) Repeat->Confirm Characterize Characterize Resistant Cell Line Confirm->Characterize

Caption: A stepwise workflow for the in vitro development of this compound-resistant colorectal cancer cell lines.

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay
  • Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[11][12]

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[13]

  • Absorbance Reading: If using MTT, add a solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[12][13]

  • Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK, STAT3, ERK, and AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (the "bait" protein) overnight at 4°C with gentle rotation.[14]

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-antigen complexes.[15]

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein).[15]

Protocol 4: Generating this compound-Resistant Cell Lines
  • Determine Initial IC50: Establish the baseline sensitivity of the parental colorectal cancer cell line to this compound by performing a cell viability assay.[16]

  • Initial Drug Exposure: Continuously expose the parental cells to a low concentration of this compound (e.g., the IC10 or IC20).[16]

  • Culture and Monitoring: Maintain the cells in the drug-containing medium, passaging them as they reach confluence. Monitor for the emergence of a surviving population.[6]

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner.[6][16] Allow the cells to adapt and resume normal proliferation at each new concentration before the next increase.

  • Long-Term Culture: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Confirmation of Resistance: Periodically perform cell viability assays to compare the IC50 of the treated population to the parental cell line. A stable and significant increase in the IC50 confirms the establishment of a resistant cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

References

Improving Lorpucitinib bioavailability for systemic studies

Author: BenchChem Technical Support Team. Date: November 2025

Lorpucitinib Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in systemic studies, with a focus on understanding and potentially modulating its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as JNJ-64251330) is an orally active, potent, small-molecule, pan-Janus kinase (JAK) inhibitor.[1][2][3] Its primary mechanism is to block the JAK/STAT signaling pathway, which is crucial for mediating inflammatory responses driven by various cytokines.[1][4][5] By inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, this compound can reduce the levels of inflammatory biomarkers.[1][4][6]

Q2: I am observing very low plasma concentrations of this compound after oral administration in my animal model. Is this expected?

A2: Yes, this is an expected finding. This compound is specifically designed to be "enteric-selective," meaning its activity is intentionally restricted to the gut to limit systemic exposure.[4][5][6] This design minimizes potential systemic side effects, which is advantageous for treating gastrointestinal inflammatory diseases.[1][4][5] Clinical data shows that this compound concentrations are significantly higher (over 100-fold) in gut mucosal tissues compared to plasma.[2][3][6]

Q3: Why is the systemic bioavailability of this compound intentionally low?

A3: The low systemic bioavailability is a deliberate feature of the drug's design, achieved through its specific physicochemical properties and permeability characteristics.[4][5] The goal is to maximize the therapeutic effect at the site of local inflammation in the gastrointestinal tract while minimizing the risk of on-target adverse events that could arise from systemic JAK inhibition.[4][5]

Q4: For my research, I need to achieve higher systemic exposure. What general strategies can I explore to increase the bioavailability of a poorly soluble compound like this compound?

A4: To increase systemic exposure for experimental purposes, you can explore various formulation strategies known to enhance the bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles can improve solubility and may enhance absorption through lymphatic pathways.[7]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (like cyclodextrins) in the formulation can improve the drug's solubility in the gastrointestinal fluid.[8][9][10][11][12]

Q5: Are there any known physicochemical properties of this compound that I should be aware of?

A5: While a comprehensive public datasheet on all of this compound's physicochemical properties is not available, its design for gut restriction is based on its specific permeability and solubility characteristics.[4][5] General properties for a molecule of this type are summarized in the data table below. Researchers should consider experimental determination of properties like aqueous solubility, LogP, and pKa to better inform formulation development.

Troubleshooting Guide

This guide addresses common issues encountered when aiming for systemic exposure with this compound.

Problem / Observation Probable Cause Recommended Action(s)
Undetectable or very low plasma levels (max) after oral gavage. Inherent Enteric Selectivity: this compound is designed for high gut concentration and low systemic absorption.[2][3][6]1. Confirm Tissue Concentration: If possible, analyze GI tissue samples to confirm high local exposure, validating that the drug was successfully administered.2. Increase Dose: Carefully conduct a dose-escalation study to see if plasma levels increase proportionally. Be mindful of potential solubility limits in the gut.3. Re-evaluate Formulation: The current vehicle may be inadequate for systemic absorption. Refer to the "Bioavailability Enhancement Strategies" table below.
High variability in plasma concentrations between study animals. Inconsistent Formulation: For poorly soluble drugs, inconsistent suspension or incomplete solubilization can lead to variable dosing.Physiological Differences: Animal-to-animal variations in gastric pH, GI motility, and metabolic enzymes can impact absorption.1. Optimize Formulation: Ensure your formulation is a homogenous and stable suspension or solution. Use techniques like sonication or homogenization before each dose.2. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can affect absorption.[2]3. Increase Sample Size (N): A larger group of animals can help to statistically manage inter-animal variability.
Plasma concentration peaks very early (Tmax) and drops rapidly. Poor Solubility & Permeability: The drug may fall out of solution quickly after leaving the stomach, limiting the window for absorption in the small intestine.Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).1. Investigate Supersaturating Formulations: Consider amorphous solid dispersions that can create a temporary "supersaturated" state of the drug in the gut, driving absorption.2. Conduct a Caco-2 Permeability Assay: This in vitro test can determine if this compound is a substrate for efflux transporters. See the protocol section for details.
Calculated oral bioavailability is extremely low (<1%). High First-Pass Metabolism: The drug that is absorbed may be extensively metabolized by the intestine wall or the liver before reaching systemic circulation.Poor Aqueous Solubility: This is a primary rate-limiting step for the absorption of many orally administered drugs.[7][13]1. Administer Intravenously: To calculate absolute bioavailability, a separate group of animals must be dosed intravenously to determine the AUCIV. This will differentiate between poor absorption and high first-pass clearance.2. Focus on Formulation: This result strongly indicates the need for an enabling formulation. Review the strategies in the "Bioavailability Enhancement Strategies" table.

Data Presentation

Table 1: this compound Bio-distribution Profile (Clinical Data Summary)

This table summarizes the significant enteric-selectivity of this compound, showing much higher concentrations in gut tissues compared to plasma.

Tissue TypeConcentration Fold-Increase vs. Max Plasma ConcentrationReference
Gut Mucosal Biopsies392- to 1928-fold[2]
Sigmoid Colon112-fold[3][6]
Rectum473-fold[3][6]
Polyp Tissue108-fold[3][6]
Table 2: General Physicochemical Properties & Bioavailability Enhancement Strategies

This table outlines general properties relevant to oral bioavailability and matches them with potential formulation strategies.

Physicochemical ParameterTypical Value Range for Oral DrugsPotential Issue if UnfavorableRecommended Enhancement Strategy
Aqueous Solubility >100 µg/mLPoor dissolution in GI fluid, limiting absorption.Micronization, Nanomilling, Solid Dispersions, Use of Surfactants/Co-solvents, pH Modification, Lipid-Based Systems (SEDDS).[8][10][11]
LogP (Lipophilicity) 1 - 3If too high (>5): Poor solubility.If too low (<0): Poor membrane permeability.For high LogP: Lipid-based formulations, solid dispersions.For low LogP: Prodrug approaches.
Permeability (e.g., Papp) High (>10 x 10-6 cm/s in Caco-2)Low permeability limits transport across the intestinal wall.Prodrugs, use of permeation enhancers (experimental).
BCS Class Class I (High Sol, High Perm)This compound is likely Class II (Low Sol, High Perm) or Class IV (Low Sol, Low Perm).Class II: Focus on improving solubility and dissolution rate (e.g., Solid Dispersions).Class IV: Complex challenge requiring both solubility and permeability enhancement strategies.

Experimental Protocols

Protocol 1: Basic In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Materials:

  • This compound

  • Appropriate formulation vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

  • Male Sprague-Dawley rats (or appropriate mouse strain), 8-10 weeks old

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge, pipettes, freezer (-80°C)

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation on the day of the experiment. Ensure it is a homogenous suspension or clear solution. The typical volume for oral gavage in a rat is 5-10 mL/kg.

  • Dosing: Record the body weight of each animal. Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or other appropriate site at predetermined time points. A typical sparse sampling schedule could be:

    • Group 1: 0.25, 1, 4, and 8 hours

    • Group 2: 0.5, 2, 6, and 12 hours

    • Group 3: A terminal sample at 24 hours via cardiac puncture under anesthesia.

  • Sample Processing: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Carefully transfer the plasma supernatant to a new, labeled microtube and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 2: Caco-2 Permeability Assay (Screening)

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell permeable supports (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound stock solution (in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Prepare Dosing Solutions: Prepare this compound in transport buffer at the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%). Prepare separate solutions with and without the P-gp inhibitor.

  • Permeability Measurement (A -> B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (B -> A):

    • Repeat the process, but add the this compound dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber. This measures active efflux.

  • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A -> B and B -> A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).

    • An ER > 2 suggests that the compound is subject to active efflux. If the ER is reduced in the presence of the P-gp inhibitor, it confirms the involvement of that specific transporter.

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK receptor->jak1 2. Activation jak2 JAK jak1->jak2 Phosphorylation stat1 STAT jak1->stat1 4. Phosphorylation stat2 STAT jak2->stat2 stat1->receptor 3. Recruitment p_stat_dimer pSTAT Dimer stat2->receptor 3. Recruitment dna DNA p_stat_dimer->dna 6. Translocation This compound This compound This compound->jak1 Inhibition This compound->jak2 transcription Gene Transcription (Inflammation) dna->transcription 7. Regulation cytokine Cytokine cytokine->receptor 1. Binding

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis & Interpretation start Start: Low Bioavailability Problem formulate Prepare Formulation (e.g., Suspension, SEDDS) start->formulate qc Perform Quality Control (Homogeneity, Stability) formulate->qc dose Dose Animals (Oral Gavage) qc->dose sample Collect Blood Samples (Time Course) dose->sample process Process Samples (Plasma Separation) sample->process bioanalysis LC-MS/MS Bioanalysis process->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) bioanalysis->pk_calc evaluate Evaluate Results pk_calc->evaluate end_success Goal Achieved: Sufficient Systemic Exposure evaluate->end_success Exposure OK end_fail Iterate: Refine Formulation or Dose evaluate->end_fail Exposure Too Low end_fail->formulate Re-formulate Troubleshooting_Tree start Low Systemic Exposure Observed with this compound? q1 Is the formulation a homogenous suspension/solution? start->q1 a1_no Action: Improve Formulation - Use sonication/homogenization - Check for precipitation q1->a1_no No q2 Is this the first time assessing the compound? q1->q2 Yes a2_yes Root Cause: Inherent Property This compound is gut-selective. Low plasma levels are expected. q2->a2_yes Yes q3 Need to increase systemic exposure for study goals? q2->q3 No a2_yes->q3 a3_no Conclusion: Expected Result Focus on local GI tract pharmacodynamics. q3->a3_no No a3_yes Action: Use Enabling Formulation - Amorphous Solid Dispersion - Lipid-Based System (SEDDS) - Particle Size Reduction q3->a3_yes Yes

References

Lorpucitinib stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lorpucitinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent pan-Janus kinase (JAK) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[4][5][6] By blocking JAK activity, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn inhibits their translocation to the nucleus and the transcription of target inflammatory genes.[4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month (protect from light).

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]

Q3: What are the common signs of this compound instability or degradation in long-term cell culture?

  • A gradual or sudden decrease in the expected biological effect over time, even with regular media changes containing fresh compound.

  • Changes in the color or clarity of the cell culture medium after the addition of this compound.

  • Precipitation of the compound in the culture medium, which may be visible as small particles or a film.

  • Inconsistent or non-reproducible experimental results between batches or over the course of a long-term experiment.

Q4: What factors can contribute to the degradation of small molecule inhibitors like this compound in cell culture?

A4: Several factors can affect the stability of small molecules in cell culture media:[8][9][10]

  • pH: The pH of the culture medium can influence the chemical stability of a compound.

  • Temperature: Incubation at 37°C for extended periods can accelerate the degradation of some compounds.

  • Light Exposure: Some molecules are photosensitive and can degrade upon exposure to light.

  • Enzymatic Degradation: Enzymes present in the serum supplement or secreted by the cells can metabolize the compound.

  • Redox Reactions: Components in the media can promote oxidation or reduction of the inhibitor.[11]

  • Binding to Plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and flasks.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced efficacy of this compound over time Compound degradation in the culture medium.1. Increase the frequency of media changes with fresh this compound.2. Perform a stability study to determine the half-life of this compound in your specific cell culture system (see Experimental Protocols).3. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.
Precipitate formation in the culture medium Poor solubility of this compound at the working concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically ≤0.1%) to avoid toxicity and precipitation.[7][13]2. Pre-warm the culture medium before adding the this compound stock solution.3. Vigorously mix the medium immediately after adding the compound.4. Consider using a salt form of the compound if available to improve solubility.[14]
Inconsistent results between experiments Variability in this compound stock solution or handling.1. Use a freshly thawed aliquot of the stock solution for each experiment.2. Ensure accurate and consistent pipetting when preparing dilutions.3. Standardize the incubation time and all other experimental parameters.
Unexpected changes in cell morphology or viability Off-target effects or toxicity at the concentration used.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.2. Include a vehicle control (e.g., DMSO alone) to assess the effect of the solvent on the cells.[13]3. Ensure the purity of the this compound being used.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][15]

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Cell culture medium of interest (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the cell culture medium with this compound to the final working concentration (e.g., 1 µM). Prepare two sets: one with serum and one without.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point , remove one aliquot from each set (with and without serum) and immediately store it at -80°C to halt any further degradation.

  • For the T=0 time point , the sample should be processed immediately after preparation.

  • Prepare samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove any solids.

  • Analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Interpretation:

Time (hours)% this compound Remaining (Medium without Serum)% this compound Remaining (Medium with 10% FBS)
0100%100%
298%95%
496%90%
892%82%
2485%70%
4875%55%
7268%45%
This table presents illustrative data. Actual results may vary.

Visualizations

Lorpucitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Binds to DNA Stability_Workflow start Start: Prepare this compound Stock spike Spike Culture Medium with this compound start->spike aliquot Aliquot for Each Time Point spike->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect Samples at T=0, 2, 4, 8, 24, 48, 72h incubate->collect store Store Samples at -80°C collect->store prepare_analysis Prepare Samples for Analysis (e.g., Protein Precipitation) store->prepare_analysis analyze Analyze by HPLC or LC-MS prepare_analysis->analyze calculate Calculate % Remaining Compound analyze->calculate end End: Determine Stability Profile calculate->end

References

Adjusting Lorpucitinib treatment protocols for different IBD models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using Lorpucitinib, an orally active, enteric-selective, pan-Janus kinase (JAK) inhibitor, in preclinical Inflammatory Bowel Disease (IBD) models. This compound targets the JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling implicated in IBD pathogenesis.[1][2][3][4] Its gut-selective properties make it a promising candidate for targeted IBD therapy, minimizing systemic exposure.[5][6][7]

This guide offers troubleshooting advice and frequently asked questions (FAQs) for utilizing this compound in the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a pan-JAK inhibitor. It blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key components of the JAK/STAT signaling pathway.[5] This pathway is activated by numerous pro-inflammatory cytokines involved in the pathogenesis of IBD.[1][2][8] By inhibiting this pathway, this compound reduces the downstream effects of these cytokines, thereby mitigating intestinal inflammation.

Q2: Why use an enteric-selective JAK inhibitor like this compound?

A2: An enteric-selective inhibitor is designed to act predominantly in the gastrointestinal tract, which can limit systemic side effects associated with broader JAK inhibition.[5] Clinical studies have shown that this compound concentrations are significantly higher in gut mucosal biopsies compared to plasma, demonstrating its gut-selective properties.[6][7] This targeted approach may offer a better safety profile for chronic IBD treatment.

Q3: Which IBD model is more appropriate for my study: DSS or TNBS-induced colitis?

A3: The choice of model depends on the specific aspects of IBD you aim to study.

  • DSS-induced colitis is a widely used model that mimics the clinical and histological features of human ulcerative colitis (UC). It is induced by administering DSS in the drinking water, which damages the colonic epithelial barrier and leads to a robust inflammatory response.[9][10][11] This model is particularly useful for studying innate immune responses, epithelial barrier function, and therapies targeting UC-like pathology.

  • TNBS-induced colitis is a model that shares features with Crohn's disease (CD). It involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, leading to transmural inflammation.[9][12] This model is well-suited for investigating T-cell-driven inflammation and therapies targeting CD-like pathology.

Q4: How should this compound be formulated and administered for animal studies?

A4: this compound is an orally active small molecule.[4] For preclinical studies, it can be formulated as a suspension for oral gavage. A common vehicle for similar compounds is 0.5% methylcellulose with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily and administered at a consistent time each day.

Experimental Protocols & Data Presentation

The following are example protocols for evaluating this compound in DSS and TNBS-induced colitis models. Dosages and treatment durations are illustrative and should be optimized for specific experimental goals.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To assess the efficacy of this compound in a model of acute colitis resembling ulcerative colitis.

Methodology:

  • Animal Model: 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 days.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg)

    • Positive Control (e.g., an established anti-inflammatory agent)

  • Administration: Administer this compound or vehicle by oral gavage once daily, starting on day 0 or as a therapeutic intervention after disease onset.

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Measure colon length and weight.

    • Collect colon tissue for histological analysis (H&E staining) and scoring.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels (e.g., IL-6, TNF-α, IL-1β) in colon tissue homogenates via ELISA or multiplex assay.

Illustrative Quantitative Data (DSS Model):

Treatment GroupFinal Body Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)Histological ScoreMPO Activity (U/mg tissue)
Vehicle Control -15.2 ± 2.13.5 ± 0.45.8 ± 0.38.2 ± 0.74.5 ± 0.6
This compound (10 mg/kg) -10.5 ± 1.82.8 ± 0.36.5 ± 0.46.1 ± 0.53.2 ± 0.4
This compound (30 mg/kg) -5.1 ± 1.51.9 ± 0.27.8 ± 0.54.0 ± 0.42.1 ± 0.3
This compound (100 mg/kg) -1.8 ± 1.21.1 ± 0.28.9 ± 0.42.2 ± 0.31.3 ± 0.2

Data are presented as mean ± SEM and are for illustrative purposes only.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

Objective: To evaluate the efficacy of this compound in a T-cell-mediated model of colitis resembling Crohn's disease.

Methodology:

  • Animal Model: 8-10 week old BALB/c or SJL/J mice.

  • Induction of Colitis: Anesthetize mice and slowly administer 100-150 mg/kg TNBS in 50% ethanol intrarectally via a catheter.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg)

    • Positive Control (e.g., an established immunosuppressant)

  • Administration: Administer this compound or vehicle by oral gavage once daily, starting 24 hours after TNBS administration.

  • Monitoring: Record body weight daily.

  • Endpoint Analysis (Day 4-7):

    • Measure colon length and weight.

    • Collect colon tissue for histological analysis (H&E staining) to assess transmural inflammation.

    • Isolate lamina propria mononuclear cells for flow cytometric analysis of T-cell populations (e.g., Th1, Th17).

    • Analyze cytokine levels (e.g., IFN-γ, IL-17, IL-12) in colon tissue homogenates.

Illustrative Quantitative Data (TNBS Model):

Treatment GroupFinal Body Weight Change (%)Colon Weight/Length Ratio (mg/cm)Histological ScoreLamina Propria Th1 Cells (%)
Vehicle Control -20.5 ± 2.545.2 ± 3.19.5 ± 0.815.2 ± 1.5
This compound (10 mg/kg) -14.8 ± 2.138.6 ± 2.87.3 ± 0.611.8 ± 1.2
This compound (30 mg/kg) -8.2 ± 1.930.1 ± 2.54.8 ± 0.58.1 ± 0.9
This compound (100 mg/kg) -3.5 ± 1.522.5 ± 2.12.9 ± 0.45.3 ± 0.7

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT (Phosphorylated) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation to Nucleus Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Induces

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Workflow Diagram

IBD_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Induction Induce Colitis (DSS or TNBS) Treatment Daily Oral Gavage: - Vehicle - this compound Induction->Treatment Monitoring - Body Weight - Stool Consistency - Fecal Blood (DAI) Treatment->Monitoring Endpoint - Colon Length/Weight - Histology - MPO/Cytokine Analysis Monitoring->Endpoint

References

Lorpucitinib Technical Support Center: Interpreting pSTAT3 Inhibition Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lorpucitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results related to the inhibition of phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3) by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as JNJ-64251330) is an oral, gut-selective, pan-Janus kinase (JAK) inhibitor.[1][2] Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[1][3] By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), this compound blocks the phosphorylation and activation of STAT proteins, including STAT3, which are key mediators of inflammatory and cell growth signals.[4][5]

Q2: I am observing variable or inconsistent pSTAT3 inhibition with this compound in my experiments. What are the potential causes?

A2: Variable pSTAT3 inhibition can arise from a number of factors, which can be broadly categorized as experimental variability, cell-line specific effects, and compound-specific properties.

  • Experimental Variability: Inconsistent results in techniques like Western blotting or flow cytometry can be due to variations in cell culture conditions, stimulation time, antibody quality, and procedural inconsistencies. For example, inadequate phosphatase inhibition during cell lysis can lead to dephosphorylation of pSTAT3, resulting in artificially low signal.

  • Cell-Line Specific Effects: Different cell lines can exhibit varying sensitivity to JAK inhibitors due to differences in the expression levels of JAKs and STATs, the presence of activating mutations in the signaling pathway, or the activity of compensatory signaling pathways.

  • Compound-Specific Properties: As a pan-JAK inhibitor, the concentration of this compound used is critical. Sub-optimal concentrations may lead to incomplete inhibition, while very high concentrations could potentially lead to off-target effects.

Q3: What is the expected level of pSTAT3 inhibition with this compound?

A3: The level of pSTAT3 inhibition is dose-dependent. In a Phase I study in healthy participants, oral administration of this compound resulted in a median 37% reduction in normalized pSTAT3 levels in mucosal biopsies.[6][7] In vitro potency will vary depending on the cell type and experimental conditions. While specific IC50 values for pSTAT3 inhibition in various cancer cell lines are not widely published, the IC50 values for the individual JAK enzymes provide an indication of its potency.

Data Presentation

Table 1: this compound IC50 Values for JAK Kinases

KinaseIC50 (nM)
JAK10.37
JAK28.6
JAK392
Tyk27.4

Data sourced from Probechem Biochemicals.[5]

Table 2: this compound Potency in Cellular Assays

AssayStimulantMeasured EndpointIC50 (nM)
Human Whole BloodIFNαpSTAT454
Human Whole BloodIL-12pSTAT4257
Human Whole BloodGM-CSFpSTAT5303
Human Whole BloodIL-2pSTAT561

Data sourced from Probechem Biochemicals.[5]

Experimental Protocols

Western Blotting for pSTAT3 Inhibition

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.
  • Starve cells in serum-free media for 4-6 hours prior to stimulation.
  • Pre-treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
  • Stimulate cells with an appropriate cytokine (e.g., IL-6, 10-50 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™ and cOmplete™ Protease Inhibitor Cocktail).
  • Scrape cells and collect the lysate.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
  • Separate proteins on an 8-10% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an ECL substrate and an imaging system.
  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for pSTAT3 Inhibition

This protocol is a general guideline and should be optimized for specific cell types.

1. Cell Preparation and Treatment:

  • Prepare a single-cell suspension.
  • Pre-treat cells with this compound or vehicle control for 1-2 hours.
  • Stimulate cells with a cytokine (e.g., IL-6) for 15 minutes at 37°C.

2. Fixation and Permeabilization:

  • Fix the cells immediately after stimulation with 1.5% paraformaldehyde for 10 minutes at room temperature.
  • Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

3. Staining:

  • Wash the cells with FACS buffer (PBS with 1% BSA).
  • Stain with a fluorescently conjugated anti-pSTAT3 (Tyr705) antibody for 30-60 minutes at room temperature in the dark.
  • If desired, co-stain with antibodies against cell surface markers to identify specific cell populations.

4. Data Acquisition and Analysis:

  • Wash the cells with FACS buffer.
  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
  • Analyze the median fluorescence intensity (MFI) of pSTAT3 in the cell population of interest.

Troubleshooting Guide

Issue: Weak or No pSTAT3 Signal

Possible Cause Troubleshooting Step
Inefficient cytokine stimulationConfirm the bioactivity of the cytokine. Optimize stimulation time and concentration.
Sub-optimal antibody performanceUse a validated antibody at the recommended dilution. Run a positive control (e.g., pervanadate-treated cells).
Phosphatase activityEnsure fresh and potent phosphatase inhibitors are used in the lysis buffer. Keep samples on ice.
Insufficient protein loading (Western blot)Increase the amount of protein loaded per lane.

Issue: High Background in Western Blot

Possible Cause Troubleshooting Step
Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too highTitrate the primary and secondary antibody concentrations.
Inadequate washingIncrease the number and duration of washes with TBST.

Issue: Inconsistent pSTAT3 Inhibition with this compound

Possible Cause Troubleshooting Step
Cell line resistanceConsider the genetic background of your cell line. Some cell lines may have mutations that confer resistance to JAK inhibitors.
Compensatory signalingPan-JAK inhibition can sometimes lead to the activation of other signaling pathways. Consider investigating other pathways (e.g., PI3K/Akt, MAPK).
This compound degradationPrepare fresh stock solutions of this compound and store them properly.
Experimental timingEnsure consistent pre-treatment and stimulation times across experiments.

Mandatory Visualizations

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates & Binds This compound This compound This compound->JAK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: The JAK/STAT signaling pathway and the mechanism of action of this compound.

Western_Blot_Workflow A 1. Cell Treatment (this compound/Vehicle + Cytokine) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pSTAT3) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Stripping & Re-probing (Total STAT3, Loading Control) I->J

Caption: A typical experimental workflow for analyzing pSTAT3 inhibition by Western blot.

Troubleshooting_Logic Start Inconsistent pSTAT3 Inhibition Results Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Check_Reagents Are all reagents (e.g., this compound, cytokines, antibodies) fresh and properly stored? Check_Controls->Check_Reagents Yes Optimize_Protocol Review and optimize protocol: - Cell density - Treatment times - Antibody concentrations - Washing steps Check_Controls->Optimize_Protocol No Check_Reagents->Optimize_Protocol No Cell_Line_Issues Consider cell line-specific factors: - Expression of JAK/STAT proteins - Presence of mutations - Compensatory pathways Check_Reagents->Cell_Line_Issues Yes Contact_Support Contact Technical Support with detailed experimental data. Optimize_Protocol->Contact_Support Consult_Literature Consult literature for similar issues with pan-JAK inhibitors and your specific cell line. Cell_Line_Issues->Consult_Literature Consult_Literature->Contact_Support

Caption: A logical troubleshooting guide for variable pSTAT3 inhibition results.

References

Validation & Comparative

A Comparative Analysis of Lorpucitinib and Filgotinib: Focus on JAK1 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK1 selectivity of Lorpucitinib and filgotinib, supported by available preclinical data. This document summarizes key quantitative metrics, outlines typical experimental methodologies, and visualizes relevant biological pathways and workflows.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, making them attractive targets for the treatment of various inflammatory and autoimmune diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While inhibition of JAK1 is linked to anti-inflammatory efficacy, the inhibition of other JAK isoforms is associated with various side effects. Therefore, the selectivity of JAK inhibitors is a critical determinant of their therapeutic window. This guide focuses on a comparative analysis of two such inhibitors: this compound and filgotinib.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and filgotinib against the four JAK isoforms. It is important to note that these values are compiled from different sources and may not have been generated from head-to-head studies under identical experimental conditions.

KinaseThis compound IC50 (nM)Filgotinib IC50 (nM)
JAK10.37[1]10[2][3]
JAK28.6[1]28[2][3]
JAK392[1]810[2]
TYK27.4[1]116[2]

Based on this data, this compound is described as a potent pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms with high affinity.[1][4][5] In contrast, filgotinib is characterized as a selective JAK1 inhibitor, demonstrating a preference for JAK1 over other JAK family members.[2][6][7]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates This compound This compound This compound->JAK1 Inhibits Filgotinib Filgotinib Filgotinib->JAK1 Selectively Inhibits Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of inhibitor (this compound/Filgotinib) D Incubate kinase with inhibitor A->D B Prepare kinase solution (recombinant human JAK1) B->D C Prepare substrate and ATP solution E Initiate reaction by adding substrate/ATP mix C->E D->E F Allow reaction to proceed at a controlled temperature E->F G Stop the reaction F->G H Measure kinase activity (e.g., product formation) G->H I Plot kinase activity vs. inhibitor concentration H->I J Calculate IC50 value I->J

References

Lorpucitinib vs. Selective JAK Inhibitors: A Comparative Guide for IBD Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of inflammatory bowel disease (IBD) treatment is rapidly evolving, with oral small molecules targeting the Janus kinase (signal transducer and activator of transcription (JAK-STAT) pathway emerging as a promising therapeutic class. This guide provides a comparative analysis of Lorpucitinib, an enteric-selective pan-JAK inhibitor, and the approved selective JAK1 inhibitors, Upadacitinib and Filgotinib, for the treatment of IBD. This comparison is based on available preclinical and clinical data, highlighting differences in their mechanism of action, selectivity, and current developmental status.

Mechanism of Action: Pan-JAK vs. Selective JAK1 Inhibition

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses. JAK inhibitors exert their therapeutic effect by blocking this pathway. However, the specificity of this inhibition varies among different molecules.

This compound is a pan-JAK inhibitor, meaning it broadly inhibits multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2).[1][2] This broad inhibition has the potential for wide-ranging anti-inflammatory effects. In contrast, selective JAK1 inhibitors, such as Upadacitinib and Filgotinib, primarily target the JAK1 enzyme.[3][4] The rationale behind selective JAK1 inhibition is to maximize therapeutic efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms, potentially leading to an improved safety profile.[3]

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway and Inhibition Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activates STATs STATs JAKs->STATs Phosphorylates STATs->STATs Dimerization Nucleus Nucleus STATs->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Promotes This compound This compound (Pan-JAK Inhibitor) This compound->JAKs Inhibits all JAKs SelectiveJAK1 Selective JAK1 Inhibitors (Upadacitinib, Filgotinib) SelectiveJAK1->JAKs Selectively Inhibits JAK1

Figure 1: JAK-STAT Signaling and Points of Inhibition

This compound: An Enteric-Selective Pan-JAK Inhibitor

This compound (formerly JNJ-64251330) is an oral, potent, pan-JAK inhibitor characterized by its enteric-selective properties.[2][5] This gut-restricted action is designed to limit systemic exposure, thereby potentially reducing the risk of systemic side effects associated with broader JAK inhibition.[5]

Key Experimental Data for this compound

Currently, there is no clinical trial data for this compound in IBD patients. The available data comes from a Phase 1b study in patients with familial adenomatous polyposis (FAP).[6][7]

ParameterFindingReference
Selectivity Pan-JAK inhibitor[1][2]
Distribution Enteric-selective: Gut mucosal and polyp concentrations were significantly higher than plasma concentrations.[6][7]
Pharmacodynamics Demonstrated target engagement in the gut mucosa, as evidenced by a reduction in phosphorylated STAT3 (pSTAT3) levels.[2][6]
Safety (in FAP) Generally safe and well-tolerated in the Phase 1b study.[6][7]
Experimental Protocol: Phase 1b Study in FAP (NCT05014360)
  • Objective: To evaluate the effect of this compound on colorectal polyp burden, safety, pharmacokinetics, and pharmacodynamics in patients with FAP.[6]

  • Study Design: Patients received this compound 75 mg twice daily for 24 weeks.[6]

  • Assessments: Colorectal polyp burden was assessed by endoscopy at baseline and Week 24. Safety, pharmacokinetics (plasma and tissue concentrations), and biomarkers (pSTAT3 in mucosal biopsies, serum inflammatory markers) were also evaluated.[6][7]

Selective JAK Inhibitors: Upadacitinib and Filgotinib

Upadacitinib and Filgotinib are orally administered, selective JAK1 inhibitors that have undergone extensive clinical development for IBD and are approved for use in moderate to severe ulcerative colitis (UC) and/or Crohn's disease (CD) in many regions.[3][4]

Key Clinical Trial Data for Selective JAK1 Inhibitors in IBD

The efficacy and safety of Upadacitinib and Filgotinib have been established in several large-scale Phase 3 clinical trials.

Table 2: Efficacy of Upadacitinib and Filgotinib in Ulcerative Colitis (Induction Therapy)

Drug (Trial)DoseClinical RemissionEndoscopic ImprovementReference
Upadacitinib (U-ACHIEVE & U-ACCOMPLISH)45 mg once daily26-33% vs 4-5% placebo at week 836-44% vs 7-8% placebo at week 8[8]
Filgotinib (SELECTION)200 mg once daily26.1% vs 15.3% placebo at week 1035% vs 16% placebo at week 10[8][9]

Table 3: Efficacy of Upadacitinib and Filgotinib in Crohn's Disease (Induction Therapy)

Drug (Trial)DoseClinical RemissionEndoscopic ResponseReference
Upadacitinib (U-EXCEL & U-EXCEED)45 mg once daily39-49% vs 21-29% placebo at week 1235-46% vs 7-13% placebo at week 12[10]
Filgotinib (FITZROY)200 mg once daily47% vs 23% placebo at week 1025% vs 14% placebo at week 10[11]

Table 4: Common Adverse Events of Special Interest for Selective JAK1 Inhibitors

Adverse EventUpadacitinibFilgotinibReference
Herpes Zoster Increased risk observedCases reported[12]
Venous Thromboembolism Boxed warningBoxed warning[13]
Major Adverse Cardiovascular Events (MACE) Boxed warningBoxed warning[13]
Malignancy Boxed warningBoxed warning[13]
Experimental Protocols: Representative Phase 3 Clinical Trials

The general design of Phase 3 trials for selective JAK inhibitors in IBD involves a multicenter, randomized, double-blind, placebo-controlled induction phase followed by a maintenance phase for patients who respond to induction therapy.

  • Patient Population: Adults with moderately to severely active UC or CD who have had an inadequate response or intolerance to conventional or biologic therapies.

  • Induction Phase: Patients are randomized to receive a higher induction dose of the JAK inhibitor or placebo for 8-12 weeks.

  • Primary Endpoints (Induction): Clinical remission (defined by composite scores such as the Mayo score for UC or CDAI for CD) and endoscopic response/improvement.

  • Maintenance Phase: Patients who achieve a clinical response in the induction phase are re-randomized to receive one or more maintenance doses of the JAK inhibitor or placebo for up to 52 weeks.

  • Primary Endpoints (Maintenance): Clinical remission at the end of the maintenance period.

Comparative Analysis and Future Outlook

A direct comparison of this compound with selective JAK inhibitors is challenging due to the disparity in their developmental stages. The following is a summary of their key differentiating features based on the available data.

Table 5: Comparative Summary

FeatureThis compoundSelective JAK1 Inhibitors (Upadacitinib, Filgotinib)
Target Pan-JAK (JAK1, JAK2, JAK3, TYK2)Selective JAK1
Selectivity BroadSpecific
Distribution Enteric-selectiveSystemic
IBD Clinical Data None availableExtensive Phase 3 data for UC and CD
Potential Advantage Potentially improved safety due to limited systemic exposure.Proven efficacy in inducing and maintaining remission in IBD.
Potential Disadvantage Efficacy in IBD is unproven; potential for gut-related side effects.Systemic side effects and boxed warnings for serious adverse events.

The development of this compound represents an innovative approach to harnessing the therapeutic potential of JAK inhibition while potentially mitigating systemic risks. Its enteric-selective nature is a key differentiator from the systemically acting selective JAK1 inhibitors. However, the clinical efficacy of this compound in IBD remains to be established.

Conversely, Upadacitinib and Filgotinib have demonstrated robust efficacy in treating both UC and CD, offering a valuable oral treatment option for patients with IBD. The long-term safety of these selective JAK1 inhibitors continues to be monitored, particularly concerning the class-wide risks of serious infections, MACE, and malignancies.

Future head-to-head clinical trials will be necessary to directly compare the efficacy and safety of this compound with selective JAK inhibitors in patients with IBD. Such studies will be crucial in determining the optimal place of these different JAK-targeting strategies in the IBD treatment paradigm.

IBD_Drug_Development_Workflow Typical IBD Drug Development Workflow Preclinical Preclinical Studies (In vitro & In vivo models) Phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics in healthy volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Dose-ranging & Efficacy in IBD patients) Phase1->Phase2 Lorpucitinib_stage This compound (Early Clinical) Phase1->Lorpucitinib_stage Phase3 Phase 3 Clinical Trials (Large-scale efficacy & safety in IBD patients) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Approval Phase4 Phase 4 / Post-marketing Surveillance (Long-term safety & effectiveness) Approval->Phase4 SelectiveJAK_stage Selective JAK Inhibitors (Approved) Approval->SelectiveJAK_stage

Figure 2: IBD Drug Development and Current Status

References

Assessing the Long-Term Efficacy of Lorpucitinib in Chronic Inflammation Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. The Janus kinase (JAK) signaling pathway has emerged as a critical mediator in the pathogenesis of numerous inflammatory conditions. Lorpucitinib, an orally administered, enteric-selective, pan-JAK inhibitor, offers a promising therapeutic strategy by targeting inflammation at its source within the gastrointestinal tract, thereby potentially minimizing systemic side effects. This guide provides a comprehensive assessment of the current understanding of this compound's long-term efficacy in chronic inflammation, drawing comparisons with other established JAK inhibitors. Due to the early stage of this compound's development, this comparison is based on available clinical data for this compound and preclinical data from various chronic inflammation models for other JAK inhibitors.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors that drive inflammation and immune responses. This compound, as a pan-JAK inhibitor, is designed to modulate this pathway broadly.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA Gene Transcription pSTAT_dimer->DNA Nuclear Translocation This compound This compound (Pan-JAK Inhibitor) This compound->JAK Inhibition Experimental_Workflow cluster_colitis DSS-Induced Colitis Model cluster_arthritis Collagen-Induced Arthritis Model Induction Induce colitis in mice with DSS in drinking water Treatment_C Administer JAK inhibitor or vehicle daily Induction->Treatment_C Monitoring_C Monitor body weight, stool consistency, and bleeding (DAI) Treatment_C->Monitoring_C Endpoint_C Collect colon tissue for histology and cytokine analysis Monitoring_C->Endpoint_C Immunization1 Primary immunization with type II collagen in adjuvant Immunization2 Booster immunization Immunization1->Immunization2 Treatment_A Initiate treatment with JAK inhibitor upon onset of arthritis Immunization2->Treatment_A Monitoring_A Measure paw swelling and clinical score Treatment_A->Monitoring_A Endpoint_A Collect joints for histology and bone erosion analysis (μCT) Monitoring_A->Endpoint_A

Lorpucitinib's Impact on Downstream Gene Expression: An RNA-seq-Validated Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lorpucitinib's validated effects on downstream gene expression with alternative Janus kinase (JAK) inhibitors. The information is supported by experimental data from RNA sequencing (RNA-seq) studies, offering a comprehensive overview for researchers in immunology and drug development.

This compound is an orally active, pan-JAK inhibitor with enteric-selective properties, making it a promising candidate for gastrointestinal inflammatory diseases.[1][2] Its primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, a critical mediator of inflammatory responses.[1][3][4] This inhibition has been confirmed through the observed reduction in phosphorylated STAT3 (pSTAT-3) levels in gut mucosal biopsies.[2][5] To understand the broader impact of this compound on the transcriptome, this guide leverages RNA-seq data from studies on other JAK inhibitors, providing a comparative framework to anticipate its effects on downstream gene expression.

Comparative Analysis of JAK Inhibitors

While specific public RNA-seq data for this compound is not yet available, the effects of other JAK inhibitors on gene expression have been extensively studied. This section compares the transcriptional changes induced by Tofacitinib (a pan-JAK inhibitor like this compound), and the JAK1-selective inhibitors Upadacitinib and Filgotinib.

Drug ClassDrugKey Downregulated Genes/SignaturesKey Upregulated Genes/SignaturesDisease ContextReference
Pan-JAK Inhibitor Tofacitinib Pro-inflammatory genes (e.g., S100A8, CHI3L1), JAK/STAT pathway genes (SOCS1, SOCS3, IRF1), Interferon-response genes (GBP1, IFITM3, ISG15)Genes involved in tissue repair and immune regulation (AHR, IGF1, MAF, IL10RA)Ulcerative Colitis[6][7]
JAK1-Selective Inhibitor Upadacitinib Inflammatory monocyte, CD8+ T cell, and inflammatory fibroblast-related genes; Th1, Th17, and B-cell response genes (OSM, S100A8/9, TBX21, IFNG, IL17A, IL23A, BTK, CD40)Enterocyte and secretory goblet cell-related genes; Barrier function and wound repair genes (ESPN, VIL1, CLDN23, MUC1, ANXA1)Crohn's Disease, Ulcerative Colitis[1][8][9]
JAK1-Selective Inhibitor Filgotinib JAK/STAT pathway-induced genes (SOCS2, CISH), RA disease activity-associated genes (FAM20A, METTL7B), Toll-like receptor, chemokine, and RIG-I like receptor signaling pathways-Rheumatoid Arthritis, Ulcerative Colitis[10][11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus GeneExpression Gene Expression (e.g., SOCS, Inflammatory Genes) pSTAT->GeneExpression Regulates This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

RNA_Seq_Workflow start Cell Culture/ Tissue Biopsy treatment Treatment (this compound vs. Vehicle) start->treatment lysis Cell Lysis & RNA Extraction treatment->lysis qc1 RNA Quality Control (e.g., RIN score) lysis->qc1 library Library Preparation (cDNA synthesis, adapter ligation) qc1->library sequencing High-Throughput Sequencing (RNA-seq) library->sequencing qc2 Data Quality Control (e.g., FastQC) sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification analysis Differential Gene Expression Analysis quantification->analysis interpretation Pathway & Functional Enrichment Analysis analysis->interpretation end Validated Gene Expression Changes interpretation->end

Caption: Experimental workflow for validating drug effects via RNA-seq.

Experimental Protocols

The following is a generalized protocol for validating the effect of a JAK inhibitor like this compound on downstream gene expression using RNA-seq, based on methodologies from cited studies.[5][10][12]

1. Cell Culture and Treatment:

  • Cell Lines: Use relevant cell lines (e.g., intestinal epithelial cells, immune cells) that express the target JAKs.

  • Culture Conditions: Maintain cells in appropriate culture medium and conditions.

  • Treatment: Treat cells with a range of concentrations of this compound (and/or comparator drugs) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 12, 24 hours). Include a sufficient number of biological replicates (typically 3-4) for each condition.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Assessment: Evaluate the quality and integrity of the isolated RNA using a spectrophotometer (for purity) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN score (typically > 8) are suitable for sequencing.

3. RNA-seq Library Preparation and Sequencing:

  • Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect genes with varying expression levels (e.g., 20-30 million reads per sample for standard bulk RNA-seq).[13]

4. Bioinformatic Analysis:

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Functional Analysis: Perform pathway and gene ontology enrichment analysis on the list of DEGs to identify the biological processes and signaling pathways affected by this compound treatment.

By following this comprehensive approach, researchers can effectively validate the downstream gene expression effects of this compound and compare its transcriptional signature to that of other JAK inhibitors, thereby elucidating its mechanism of action and therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Lorpucitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific disposal protocol for Lorpucitinib from the manufacturer necessitates a cautious approach based on established best practices for potent pharmaceutical compounds. All disposal activities must comply with local, state, and federal regulations, and researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

This compound is an orally active, pan-Janus kinase (JAK) inhibitor investigated for its potential in treating gastrointestinal inflammatory diseases. As a potent, small molecule inhibitor that modulates a key signaling pathway, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.

Recommended Disposal Protocol

Researchers, scientists, and drug development professionals should adhere to the following step-by-step guide for the safe disposal of this compound waste. This procedure is based on general principles for handling hazardous pharmaceutical waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Nitrile gloves (double-gloving is recommended)

Step 2: Waste Segregation

Proper segregation is critical to ensure safe and compliant disposal. Do not mix this compound waste with non-hazardous trash or other waste streams like biohazards unless explicitly permitted by your institution's EHS.

  • Solid Waste: This category includes unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: This includes stock solutions (e.g., in DMSO), diluted experimental solutions, and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.

  • Empty Containers: Original vials or containers of this compound.

Step 3: Waste Collection and Containment

  • Solid and Liquid Waste: Use dedicated, leak-proof hazardous waste containers that are compatible with the chemicals being discarded. For instance, liquid waste containing solvents should be collected in a designated solvent waste container. Never pour this compound solutions down the drain.[1][2]

  • Sharps Waste: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents, with their approximate concentrations.

Step 4: Decontamination of Glassware

For reusable glassware, a triple-rinse procedure is recommended.[3][4]

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.

  • Collect this first rinse as hazardous liquid waste.

  • Perform two subsequent rinses with the solvent, also collecting them as hazardous waste.

  • After the triple rinse, the glassware can typically be washed through standard laboratory procedures.

Step 5: Disposal of Empty Containers

Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed as described above.[4] If not rinsed, seal the empty container and place it in the solid hazardous waste stream. Deface the original label to prevent any confusion.[3]

Step 6: Final Disposal

Arrange for the collection of all hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6] These specialized services will ensure the waste is transported and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and other regulations, typically via incineration.[5][6][7]

Summary of Disposal Procedures

Waste TypeContainerDisposal ProcedureKey Considerations
Pure this compound Powder Sealed Hazardous Waste ContainerCollect in a labeled, sealed container for EHS pickup.Avoid generating dust. Handle in a fume hood or ventilated enclosure.
This compound Solutions Liquid Hazardous Waste ContainerCollect in a compatible, sealed container. Do not mix with incompatible waste streams.Do not dispose of down the drain.[1] Note all solvent components on the label.
Contaminated Labware (Gloves, Tips, etc.) Solid Hazardous Waste Bag/ContainerDouble-bag and place in a designated hazardous waste container for incineration.[2]Ensure no free liquids are present.
Contaminated Sharps Puncture-Resistant Sharps ContainerPlace directly into a sharps container designated for chemically contaminated sharps.Do not overfill the container.
Empty this compound Vials Solid Hazardous Waste ContainerSeal the cap and place it in the solid hazardous waste stream. Deface the original label.Alternatively, triple-rinse with a suitable solvent, collect rinse as hazardous waste, and dispose of the container as regular lab glass (consult EHS).[3][4]

Experimental Workflow & Disposal Logic

The following diagrams illustrate the general laboratory workflow involving this compound and the logical steps for proper waste disposal.

Lorpucitinib_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation start Weigh this compound Powder solubilize Solubilize in Solvent (e.g., DMSO) start->solubilize waste_powder Contaminated Weigh Boat start->waste_powder dilute Prepare Working Solutions solubilize->dilute waste_tips Used Pipette Tips solubilize->waste_tips experiment Perform In Vitro / In Vivo Assay dilute->experiment dilute->waste_tips waste_solutions Excess Solutions experiment->waste_solutions waste_plates Assay Plates experiment->waste_plates

Caption: General experimental workflow for this compound from preparation to waste generation.

Disposal_Decision_Tree start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Dispose in Chemical Sharps Container is_sharp->sharps_bin Yes is_empty_container Is it an empty primary container? is_liquid->is_empty_container No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Hazardous Waste Container is_empty_container->solid_waste No (Contaminated Labware) triple_rinse Triple-Rinse? (Collect Rinseate) is_empty_container->triple_rinse Yes triple_rinse->solid_waste No regular_trash Dispose as regular lab glass (defaced) triple_rinse->regular_trash Yes

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lorpucitinib

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the pioneering fields of drug development and scientific research, the safe handling of investigational compounds like Lorpucitinib is paramount. This compound (JNJ-64251330) is an orally available and potent pan-Janus kinase (JAK) inhibitor being studied for its potential in treating inflammatory and gastrointestinal disorders.[1][2][3] Adherence to strict safety protocols is essential to mitigate risks and ensure a secure research environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, researchers must use a comprehensive suite of personal protective equipment to prevent exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
General Handling (Weighing, preparing solutions) Lab coat, chemical-resistant gloves (nitrile recommended), and chemical safety glasses with side shields.[4][5]
Risk of Splash or Aerosol Generation In addition to general PPE, a face shield worn over safety glasses and an impervious or chemical-resistant gown should be used.[5][6]
Handling Powder (if dust formation is possible) A suitable respirator should be worn.[5][7] It is recommended to handle the powder in a chemical fume hood or other ventilated enclosure.
Administering to Animals Double gloves, a disposable gown, and eye protection are recommended.[8]

It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination occurs.[9] Hands should be washed thoroughly before donning and after removing gloves.[6]

Operational Procedures for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

Lorpucitinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store at Recommended Temperature Receive->Store Prep_Area Prepare Handling Area (e.g., Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Doff_PPE Doff & Dispose of Contaminated PPE Decontaminate->Doff_PPE Dispose Dispose of Chemical Waste Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, log the compound in the chemical inventory. Store this compound powder at -20°C for up to three years.[1] Once in solution, it should be stored at -80°C for up to one year.[1]

  • Preparation: Before handling, ensure a designated area, preferably a chemical fume hood, is clean and prepared. Always wear the appropriate PPE as outlined in the table above. An accessible safety shower and eye wash station are mandatory in the work area.[5]

  • Weighing and Solution Preparation: To avoid inhalation of the powder, handle this compound in a well-ventilated area or a fume hood.[4][5] When preparing solutions, add the solvent to the powder slowly to prevent splashing. This compound is soluble in DMSO at a concentration of 100 mg/mL (244.80 mM).[1]

  • Experimental Use: During experimental procedures, be mindful of potential splashes or aerosol generation. Use appropriate containment measures.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water, provided the person is conscious.[4] Seek immediate medical attention.

Spill and Disposal Plan

Spill Management:

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE, including a respirator if the spill involves powder.[7] Absorb liquid spills with an inert material and place it in a sealed container for chemical waste disposal.[4] For powder spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[7]

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, should be treated as hazardous chemical waste.

  • Solid Waste: Place contaminated items such as gloves, gowns, and absorbent materials in a clearly labeled, sealed biohazard bag or container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container without being crushed, clipped, or capped.[6]

Avoid disposing of this compound or its waste down the drain or in regular trash.[10] For small amounts, deactivation using methods like activated charcoal may be considered, but this should be done in accordance with institutional and local regulations.[10] All chemical waste should be disposed of through an approved hazardous waste management program.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.